2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPLZXSHTZYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291458 | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13229-03-3 | |
| Record name | NSC75710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and Characterization of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines common synthetic routes, detailed experimental protocols, and key characterization data. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a versatile heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a hydrazinyl group at the 2-position and a phenyl group at the 5-position.[1] Its molecular formula is C₈H₈N₄S, and it has a molecular weight of 192.24 g/mol .[1] The structure combines the electron-rich nitrogen and sulfur atoms of the thiadiazole ring with the nucleophilic properties of the hydrazinyl group and the lipophilicity of the phenyl moiety, making it a valuable scaffold for the synthesis of various biologically active molecules.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The most common approaches involve the cyclization of thiosemicarbazide derivatives or the reaction of 2-chloro-5-phenyl-1,3,4-thiadiazole with hydrazine.
Synthesis via Thiosemicarbazide
One of the most widely used methods involves the reaction of benzoyl chloride with thiosemicarbazide, followed by cyclization.
Figure 1: General synthesis pathway starting from benzoyl chloride and thiosemicarbazide.
Synthesis via Hydrazine Hydrate and Carbon Disulfide
Another common method involves the reaction of hydrazine hydrate with carbon disulfide, followed by reaction with benzoyl chloride and subsequent cyclization.
Figure 2: Synthesis pathway involving hydrazine hydrate and carbon disulfide.
Experimental Protocols
Synthesis of this compound from Thiosemicarbazide
Materials:
-
Benzoyl chloride
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid or Phosphorus Oxychloride
-
Sodium Nitrite
-
Sodium Sulfite
-
Ethanol
-
Sodium Hydroxide solution
Procedure:
-
Synthesis of 1-Benzoylthiosemicarbazide: A solution of benzoyl chloride in a suitable solvent (e.g., dichloromethane) is added dropwise to a stirred suspension of thiosemicarbazide in the same solvent at room temperature. The mixture is stirred for several hours. The resulting precipitate is filtered, washed, and dried to yield 1-benzoylthiosemicarbazide.
-
Cyclization to 2-Amino-5-phenyl-1,3,4-thiadiazole: The 1-benzoylthiosemicarbazide is slowly added to cold, concentrated sulfuric acid with stirring. The mixture is then allowed to warm to room temperature and stirred for a few hours before being poured onto crushed ice. The resulting precipitate is filtered, washed with water, and neutralized with a sodium hydroxide solution to yield 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Conversion to this compound: The 2-amino-5-phenyl-1,3,4-thiadiazole is diazotized by treating it with a cold solution of sodium nitrite in concentrated sulfuric acid. The resulting diazonium salt is then reduced, for example, by adding a solution of sodium sulfite. The mixture is heated, cooled, and the precipitate is filtered, washed, and recrystallized from ethanol to give this compound.
Synthesis of this compound via Hydrazinolysis
Materials:
-
2-Chloro-5-phenyl-1,3,4-thiadiazole
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 2-chloro-5-phenyl-1,3,4-thiadiazole in ethanol is prepared.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain this compound.[2]
Characterization Data
The synthesized this compound should be characterized by various spectroscopic and analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄S | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Melting Point | 201–202 °C | [1] |
| Appearance | Yellow solid | [1] |
Spectroscopic Data
| Technique | Key Observations |
| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching (hydrazinyl group), C=N stretching (thiadiazole ring), and aromatic C-H stretching. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals for aromatic protons of the phenyl ring and exchangeable protons of the hydrazinyl group (NH and NH₂). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of the phenyl ring and the thiadiazole ring. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific peak positions may vary slightly depending on the solvent and instrument used.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Figure 3: General workflow for the synthesis and characterization process.
Conclusion
This technical guide has provided essential information on the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for chemists and pharmacologists. The versatility of this compound as a building block in the development of new therapeutic agents underscores the importance of well-defined synthetic and analytical methods.
References
An In-depth Technical Guide to 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its notable biological activity as a P2X7 receptor antagonist. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecular scaffolds.
Chemical Structure and Properties
This compound is characterized by a central 1,3,4-thiadiazole ring substituted with a phenyl group at position 5 and a hydrazinyl group at position 2.[1] This arrangement of a lipophilic phenyl moiety and a nucleophilic hydrazinyl group underpins its chemical reactivity and biological interactions.[1]
Physicochemical and Structural Data
Quantitative and structural data for this compound are summarized in the table below. It is important to note that variations in reported melting points may be attributed to different polymorphic forms of the compound or impurities resulting from different synthetic routes.[1]
| Property | Value | Source(s) |
| IUPAC Name | (5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | [2] |
| CAS Number | 13229-03-3 | [1] |
| Molecular Formula | C₈H₈N₄S | [1][2] |
| Molecular Weight | 192.24 g/mol | [1] |
| Melting Point | 201–202 °C or 163–165 °C (as a yellow solid) | [1] |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| SMILES | NNC1=NN=C(S1)C2=CC=CC=C2 | [2] |
| InChI Key | COYPLZXSHTZYFQ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.6 | [2] |
Spectral Data
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common methods are outlined below.
Method A: From Thiosemicarbazide
This is a widely used method that involves the reaction of a thiosemicarbazide with a suitable cyclizing agent like phenyl isocyanate or carbon disulfide.[1]
Experimental Protocol:
-
Reagents: Thiosemicarbazide, phenyl isocyanate (or carbon disulfide), ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide in a suitable volume of ethanol.
-
Add an equimolar amount of phenyl isocyanate to the solution.
-
Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature to facilitate the precipitation of the product.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol.
-
-
Expected Yield: 60-80%.[1]
Method B: Cyclization with Hydrazine Hydrate
This alternative method utilizes hydrazine hydrate for the cyclization step.[1]
Experimental Protocol:
-
Reagents: Hydrazine hydrate, carbon disulfide, dry pyridine, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, combine hydrazine hydrate with carbon disulfide in dry pyridine.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and add water and hydrochloric acid to precipitate the product.
-
Filter the resulting solid.
-
Recrystallize the product from ethanol to obtain the purified compound.
-
-
Expected Yield: 66-72%.[1]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
References
A Technical Guide to the Spectroscopic Analysis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this molecule.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a hydrazinyl group at position 2.[1] The molecular formula is C₈H₈N₄S, and its molecular weight is 192.24 g/mol .[1] The structure combines the lipophilic phenyl moiety with the nucleophilic hydrazinyl group, making it a versatile building block in the synthesis of more complex molecules and a scaffold for developing new therapeutic agents.[1][2] Given its pharmacological potential, precise structural confirmation through spectroscopic methods is critical.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] For this compound, the key functional groups include the N-H bonds of the hydrazinyl group, the aromatic C-H and C=C bonds of the phenyl ring, and the C=N and C-S bonds within the thiadiazole ring.
Data Presentation: Characteristic FTIR Absorption Bands
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound. These values are based on data from analogous thiadiazole derivatives.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Hydrazinyl (N-H) | Asymmetric & Symmetric Stretch | 3100 - 3300 | [5] |
| Hydrazinyl (N-H) | Bending | ~1500 | [6] |
| Aromatic (C-H) | Stretch | 3000 - 3100 | [5] |
| Thiadiazole (C=N) | Stretch | 1600 - 1625 | [5] |
| Aromatic (C=C) | Stretch | 1450 - 1600 | [5] |
| Thiadiazole (C-S) | Stretch | ~700 | [6] |
Note: The presence of multiple peaks in the N-H stretching region is characteristic of the -NH₂ group.
Experimental Protocol: FTIR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and rapid technique for obtaining FTIR spectra of solid samples.[7][8]
-
Instrument Preparation : Turn on the FTIR spectrometer and allow the source and detector to stabilize.
-
Background Spectrum : Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[9] Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrument-specific signals.
-
Sample Preparation : Place a small amount of the powdered this compound sample directly onto the ATR crystal.[7]
-
Sample Analysis : Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7][9]
-
Data Acquisition : Acquire the sample spectrum. Typically, 4 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[8]
-
Data Processing : The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the ATR crystal after the measurement.
References
- 1. This compound | 13229-03-3 | Benchchem [benchchem.com]
- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ejournal.upi.edu [ejournal.upi.edu]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Fourier transform infrared spectroscopy [bio-protocol.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
Potential Biological Activities of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties of this compound class. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for the parent compound is believed to involve the inhibition of the P2X7 receptor, an ATP-gated ion channel, which can lead to a decrease in pro-inflammatory cytokine release and modulation of cell proliferation and apoptosis.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | Renal (RXF393) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | Melanoma (LOX IMVI) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | Colon (HT29) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | Breast (MDA-MB-231) | 3.92 µg/mL | Cisplatin | - |
| Thiazole derivative 12d | Liver (HepG2) | 0.82 | Doxorubicin | 0.72 |
| Thiazole derivative 12c | Liver (HepG2) | 0.91 | Doxorubicin | 0.72 |
| Honokiol derivative 8a | Lung (A549) | 1.62 | - | - |
| Honokiol derivative 8a | Breast (MCF-7) | 4.61 | - | - |
Note: Direct IC50 values for the parent compound this compound were not consistently available across a range of cell lines in the reviewed literature; the table presents data for closely related and more potent derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Signaling Pathway
Caption: P2X7 Receptor Signaling Pathway and its Inhibition.
Antimicrobial Activity
Various derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal strains. The presence of the thiadiazole ring, a known pharmacophore in antimicrobial agents, contributes to this activity.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected 1,3,4-thiadiazole derivatives, presenting the minimum inhibitory concentration (MIC) in µg/mL.
| Compound ID/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Derivative 9b | Aspergillus fumigatus | 0.9 | - | - |
| Derivative 9b | Geotrichum candidum | 0.08 | - | - |
| Derivative 9b | Staphylococcus aureus | 1.95 | - | - |
| Derivative 4c | Bacillus subtilis | 0.12 | - | - |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative 15 | Staphylococcus spp. | 1.95 | Nitrofurantoin | ~3.9 |
| 1,3,5-thiadiazine-2-thione derivative 8a | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL | Thiodiazole-copper | <56% inhibition |
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Bacterial or fungal strains
-
Agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal discs
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution and controls (solvent and standard drug) into the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Experimental Workflow
References
CAS number and molecular formula for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole.
An In-Depth Technical Guide to 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a P2X7 receptor antagonist.
Chemical Identity and Properties
This compound is a substituted thiadiazole containing a phenyl group and a hydrazinyl functional group. These features contribute to its chemical reactivity and biological activity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 13229-03-3[1][2][3] |
| Molecular Formula | C₈H₈N₄S[1][4] |
| Molecular Weight | 192.24 g/mol [1] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Approximately 163-202 °C (Varies with purity and synthetic method)[1] |
| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons (multiplet, ~7.4-8.0 ppm), NH proton (singlet, variable), NH₂ protons (singlet, variable) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Aromatic carbons (~126-132 ppm), Thiadiazole C2 and C5 (~155-170 ppm) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1610 (C=N stretching), ~1550 (N-H bending) |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.
Experimental Protocol: Synthesis via Cyclization of Benzoic Acid and Thiosemicarbazide
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ice
Procedure:
-
A mixture of equimolar amounts of benzoic acid and thiosemicarbazide is prepared.
-
The mixture is slowly added to a flask containing a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid, with cooling in an ice bath to manage the exothermic reaction.
-
The reaction mixture is then refluxed for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Logical Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development
Substituted 1,3,4-thiadiazoles are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been investigated as a scaffold for the development of P2X7 receptor antagonists.
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[5][6] Its overactivation is implicated in chronic inflammatory conditions and neuropathic pain, making it a promising therapeutic target.[5] Antagonists of the P2X7 receptor can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[5][6]
Mechanism of Action: P2X7 Receptor Antagonism
This compound and its derivatives can act as non-competitive, allosteric antagonists of the P2X7 receptor.[7][8][9] This means they bind to a site on the receptor distinct from the ATP binding site, thereby inhibiting its function.
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of intracellular signaling events.[1][4] This includes cation influx (Na⁺ and Ca²⁺) and K⁺ efflux, which in turn activates the NLRP3 inflammasome.[3][4] The activated inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Furthermore, P2X7 receptor activation can stimulate other signaling pathways, including the MAPK (p38/ERK/JNK) and NF-κB pathways, which further promote inflammation.[2][4]
P2X7 Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by P2X7 receptor activation and its inhibition.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of species‐selective P2X<sub>7</sub>receptor antagonists [ouci.dntb.gov.ua]
- 9. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tautomeric behavior of heterocyclic compounds is a critical factor in drug discovery and development, influencing their physicochemical properties, biological activity, and interaction with molecular targets. Among these, 2-hydrazinyl-1,3,4-thiadiazole derivatives represent a versatile scaffold known for a wide range of pharmacological activities. This technical guide provides a comprehensive exploration of the tautomerism exhibited by these compounds, summarizing key experimental findings and computational analyses.
Introduction to Tautomerism in 2-Hydrazinyl-1,3,4-thiadiazole Systems
2-Hydrazinyl-1,3,4-thiadiazole and its derivatives can exist in several tautomeric forms, primarily involving proton migration between nitrogen, sulfur, and carbon atoms. The principal tautomeric equilibria observed in these systems are:
-
Hydrazone-Azo Tautomerism: This is a common form of tautomerism in compounds containing a hydrazone moiety (-NH-N=C-). The equilibrium involves the migration of a proton from the hydrazine nitrogen to a nitrogen atom within the heterocyclic ring or to an adjacent atom, resulting in an azo linkage (-N=N-).
-
Thione-Thiol Tautomerism: For derivatives where the thiadiazole ring can exist in a thione form (C=S), a proton can migrate from a nitrogen atom to the sulfur atom, resulting in a thiol form (C-SH).
-
Amino-Imino Tautomerism: The exocyclic amino group of the hydrazinyl moiety can potentially tautomerize to an imino form.
The position of the tautomeric equilibrium is influenced by various factors, including the nature of substituents, the solvent polarity, temperature, and the physical state (solution or solid). Understanding these factors is crucial for predicting the predominant tautomeric form under physiological conditions.
Experimental Characterization of Tautomers
The identification and quantification of tautomers rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating tautomeric forms. Chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the presence of distinct signals for NH, CH, and C=O or C=N groups can help differentiate between tautomers. In a study on a novel 1,3,4-thiadiazole derivative exhibiting keto-enol tautomerism, the ¹³C-NMR spectrum showed two distinct signals at δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon), confirming the presence of both forms in solution[1].
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic stretching frequencies of C=O, C=N, N-H, and O-H bonds can be used to distinguish between keto/enol and hydrazone/azo tautomers. For example, the IR spectrum of a 1,3,4-thiadiazole derivative in its keto form showed a characteristic C=O stretching band at 1703 cm⁻¹, while the enol form exhibited an O-H stretching band around 3435 cm⁻¹[1].
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and angles, which can differentiate between single and double bonds (e.g., C-N vs. C=N) and identify the location of hydrogen atoms. X-ray crystal structures of various 1,3,4-thiadiazole derivatives have been reported, confirming the predominant tautomeric forms in the solid state[2][3].
Computational Studies on Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. These methods can predict the relative stabilities of different tautomers in the gas phase and in various solvents. Computational studies on 2-amino-1,3,4-thiadiazole have shown that the amino tautomer is the most stable form, and the solvent has a minimal effect on this preference[4]. Such calculations are invaluable for understanding the underlying energetic factors that govern tautomeric equilibria.
Quantitative Data on Tautomeric Equilibria
The relative populations of tautomers can be quantified, often as an equilibrium constant (K_T_). This data is crucial for understanding the potential biological activity of a compound, as different tautomers may exhibit different pharmacological profiles.
Table 1: Solvent Effects on Keto-Enol Tautomerism of a 1,3,4-Thiadiazole Derivative [1]
| Solvent | Tautomeric Form Favored | Observations from ¹H-NMR and UV-Visible Spectra |
| DMSO (polar aprotic) | Keto form | Predominance of signals corresponding to the keto tautomer. |
| Chloroform (non-polar) | Enol form | Predominance of signals corresponding to the enol tautomer. |
| Methanol (polar protic) | Mixture of Keto and Enol | Presence of signals for both tautomers, indicating an equilibrium. |
Experimental Protocols
Detailed experimental methodologies are essential for the reproducible study of tautomerism.
Synthesis of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives
A general synthetic route involves the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative to form the 1,3,4-thiadiazole ring, followed by the introduction of the hydrazinyl moiety. For example, 2-hydrazinyl-4-phenyl-1,3-thiazoles have been synthesized through a two-step process involving the condensation of a carbonyl group with thiosemicarbazide, followed by heterocyclization[5].
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals corresponding to the different tautomers to determine their relative ratios. 2D NMR techniques like HSQC and HMBC can be used for unambiguous signal assignment[6].
IR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for solutions, use an appropriate liquid cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands for the functional groups of each tautomer.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques to obtain the final atomic coordinates and molecular geometry.
Visualizing Tautomeric Equilibria and Workflows
Graphviz diagrams are provided below to illustrate the key tautomeric equilibria and a general experimental workflow for their investigation.
References
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
In Vitro Biological Screening of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: A Technical Guide
Executive Summary: The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the preliminary in vitro screening of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its closely related analogues. It outlines the common synthetic routes and details the experimental protocols for evaluating its potential anticancer, antimicrobial, and antioxidant properties. Quantitative data from various studies are summarized, and key mechanistic pathways are visualized to provide a comprehensive resource for researchers in drug discovery and development.
Introduction
The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that has garnered significant attention from medicinal chemists.[1] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[1][2] The compound this compound serves as a key intermediate and a pharmacologically active molecule in its own right.[3] Its structure, featuring a reactive hydrazinyl group, allows for the synthesis of a diverse library of derivative compounds, making it an attractive starting point for developing novel therapeutic agents.[3][4] This guide details the fundamental in vitro assays used to characterize the biological profile of this compound and its derivatives.
Synthesis
The synthesis of 2-amino or 2-hydrazinyl-5-substituted-1,3,4-thiadiazole derivatives typically involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like concentrated sulfuric acid.[5] Further reactions, such as treatment with hydrazine hydrate, can yield the desired 2-hydrazinyl scaffold.[6][7]
Caption: General workflow for the synthesis of this compound.
In Vitro Anticancer Screening
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colon cancer (HCT-116).[3][8][9] The screening process is crucial for identifying lead compounds for further development.
Data Summary: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cell Line | IC₅₀ (µM or µg/mL) | Reference Drug | Reference |
| Thiazole Derivative 2a | MDA-MB-231 | 3.92 µg/mL | Cisplatin | [10] |
| Thiazole Derivative 2a | HeLa | 11.4 µg/mL | Cisplatin | [10] |
| Thiazole Derivative 2e | HeLa | 11.1 µg/mL | Oxaliplatin | [10] |
| 5-(4-chlorophenyl)-thiadiazole 4e | MCF-7 | 2.34 µg/mL | 5-Fluorouracil | [8] |
| 5-(4-chlorophenyl)-thiadiazole 4i | MCF-7 | 2.87 µg/mL | 5-Fluorouracil | [8] |
| 5-(4-chlorophenyl)-thiadiazole 4e | HepG2 | 3.13 µg/mL | 5-Fluorouracil | [8] |
| 5-(4-chlorophenyl)-thiadiazole 4i | HepG2 | 4.21 µg/mL | 5-Fluorouracil | [8] |
| Hydrazinyl Thiazole 5g | MCF-7, HepG2, HCT-116 | 3.81 - 11.34 µM | Roscovitine | [9] |
| Hydrazinyl Thiazole 5h | MCF-7, HepG2, HCT-116 | 4.23 - 9.87 µM | Roscovitine | [9] |
| Hydrazinyl Thiazole 5j | HepG2, MCF-7 | 6.73, 10.87 µM | Roscovitine | [9] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24-48 hours). A control group is treated with DMSO alone.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
Caption: A typical experimental workflow for the MTT cell viability assay.
Mechanism of Action: P2X7 Receptor Inhibition
One proposed mechanism for the anticancer activity of this compound involves the inhibition of the P2X7 receptor.[3] This receptor, when activated by ATP, plays a role in inflammation and cell proliferation. By blocking this receptor, the compound can reduce cytokine release and inhibit cancer cell growth.[3]
Caption: Inhibition of the P2X7 receptor pathway by this compound.
In Vitro Antimicrobial Screening
The 1,3,4-thiadiazole scaffold is a common feature in many compounds with antimicrobial properties.[5] Screening against a panel of pathogenic bacteria and fungi is a standard preliminary step to determine the potential of these compounds as anti-infective agents.
Data Summary: Antimicrobial Activity
The following table presents the antimicrobial activity of 1,3,4-thiadiazole derivatives, measured as the diameter of the zone of inhibition.
| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) at 100µg/ml | Standard Drug | Reference |
| 3c, 3e, 3f, 3i | E. coli | Good activity | Gentamycin (14 mm) | [5] |
| 3e, 3f, 3i, 3j | Bacillus sp. | Good activity | Gentamycin (16 mm) | [5] |
| 3f, 3i, 3j | C. albicans | Appreciable activity | Griseofulvin (15 mm) | [5] |
| 3f, 3i, 3j | S. cervisea | Appreciable activity | Griseofulvin (21 mm) | [5] |
| 7e | C. albicans | MIC: 3.9 µg/mL | Fluconazole (15.62 µg/mL) | [11][12] |
Experimental Protocol: Agar Well Diffusion Method
The agar well (or cup plate) diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[5]
-
Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar using a sterile swab.
-
Well Creation: Sterile wells or "cups" of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.
-
Compound Loading: A fixed volume of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration (e.g., 100 µg/mL) is loaded into each well.
-
Controls: A positive control (standard antibiotic like Gentamycin) and a negative control (solvent alone, e.g., DMSO) are also loaded into separate wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters (mm). A larger zone indicates greater antimicrobial activity.
Caption: Standard procedure for the agar well diffusion antimicrobial assay.
In Vitro Antioxidant Screening
Many pathological conditions are associated with oxidative stress caused by free radicals. Compounds with antioxidant properties can neutralize these radicals. The hydrazinyl moiety in the target compound suggests potential radical scavenging activity.
Data Summary: Antioxidant Activity
Antioxidant activity is often measured by the ability of a compound to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The activity is typically expressed as an IC₅₀ value.
| Assay | Compound/Derivative | IC₅₀ Value | Standard | Reference |
| ABTS˙⁺ Scavenging | Phenolic Thiazole 5a | Lower than standard | Ascorbic Acid | [13] |
| ABTS˙⁺ Scavenging | Phenolic Thiazole 7b | Lower than standard | Ascorbic Acid | [13] |
| DPPH Scavenging | Monohydroxy Hydrazone 14-16 | Better than other derivatives | - | [14] |
| DPPH Scavenging | Compound 3b | 15.9 µg/ml | Ascorbic Acid | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO). A fresh solution of DPPH in methanol is prepared, which has a deep violet color.
-
Reaction Mixture: In a test tube or 96-well plate, various concentrations of the test compound are mixed with a fixed concentration of the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: If the test compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, causing the violet color to fade to yellow. The change in color is measured as a decrease in absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox are commonly used as standard references.
Caption: Logical flow of the DPPH free radical scavenging assay.
Conclusion
The preliminary in vitro screening data for this compound and its derivatives reveal a promising pharmacological profile. The thiadiazole scaffold consistently appears in compounds with significant anticancer, antimicrobial, and antioxidant activities. The standardized protocols outlined in this guide provide a robust framework for the initial evaluation of new analogues. Further investigation, including structure-activity relationship (SAR) studies, elucidation of specific molecular targets, and in vivo testing of the most potent compounds, is warranted to develop these promising molecules into clinically viable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13229-03-3 | Benchchem [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. sphinxsai.com [sphinxsai.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. scilit.com [scilit.com]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti- Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
The 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its aromaticity, hydrogen bond accepting capability, and dipole moment, allow it to readily interact with a diverse array of biological targets. This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. This technical guide provides an in-depth review of the 1,3,4-thiadiazole scaffold, focusing on its therapeutic applications, quantitative structure-activity relationships, and key experimental methodologies.
Therapeutic Applications and Biological Activity
The versatility of the 1,3,4-thiadiazole nucleus has been exploited to develop potent agents against various diseases. The electron-withdrawing nature of the azole ring and its ability to be readily substituted at the 2- and 5-positions allow for fine-tuning of its physicochemical and pharmacological properties.
Anticancer Activity
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and apoptosis induction. A notable example is their activity as carbonic anhydrase (CA) inhibitors. CAs are overexpressed in many tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and proliferation.
Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound | Substituent at R1 | Substituent at R2 | Target CA Isozyme | Inhibition Constant (Kᵢ) (nM) |
| 1 | H | 4-Fluorobenzenesulfonamido | hCA II | 15.4 |
| 2 | H | 4-Chlorobenzenesulfonamido | hCA II | 12.8 |
| 3 | H | 4-Bromobenzenesulfonamido | hCA II | 11.5 |
| 4 | CH₃ | 4-Fluorobenzenesulfonamido | hCA IX | 25.7 |
| 5 | CH₃ | 4-Chlorobenzenesulfonamido | hCA IX | 30.1 |
Data compiled from various sources demonstrating structure-activity relationships.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Their broad-spectrum activity against both bacteria and fungi makes them attractive candidates for further development.
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Substituent Group(s) | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 6 | 2-(4-Chlorophenyl)amino-5- | Staphylococcus aureus | 16 |
| 7 | 2-(4-Fluorophenyl)amino-5- | Escherichia coli | 32 |
| 8 | 2-(Naphthyl)amino-5- | Candida albicans | 8 |
| 9 | 2-Amino-5-(4-nitrobenzyl)- | Bacillus subtilis | 12.5 |
| 10 | 2-Mercapto-5-(phenyl)- | Aspergillus niger | 25 |
MIC values represent the minimum concentration required to inhibit visible growth.
Experimental Protocols and Methodologies
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives involve standardized chemical and pharmacological procedures.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and efficient method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Protocol:
-
Step 1: Preparation of Thiosemicarbazide. An appropriate acyl or aryl thiosemicarbazide is synthesized by reacting a corresponding acid hydrazide with an isothiocyanate.
-
Step 2: Cyclization. The thiosemicarbazide intermediate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Step 3: Addition of Cyclizing Agent. A dehydrating/cyclizing agent, commonly concentrated sulfuric acid or phosphorus oxychloride, is added dropwise to the solution under cooling (ice bath).
-
Step 4: Reaction. The mixture is stirred at room temperature or gently refluxed for a period ranging from 2 to 12 hours, monitored by Thin Layer Chromatography (TLC).
-
Step 5: Work-up. Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
Step 6: Purification. The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final 2-amino-5-substituted-1,3,4-thiadiazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen anticancer compounds.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The synthesized 1,3,4-thiadiazole compounds are dissolved in DMSO to create stock solutions and then diluted with cell culture medium to various concentrations. The medium from the wells is replaced with the compound-containing medium, and the plate is incubated for another 24-48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex processes and relationships in drug discovery and medicinal chemistry.
Conclusion and Future Outlook
The 1,3,4-thiadiazole scaffold remains a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and versatile biological activity ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of hybrid molecules that combine the 1,3,4-thiadiazole core with other pharmacophores to create multifunctional drugs with enhanced efficacy and reduced side effects. Furthermore, advanced computational studies will continue to guide the rational design of new derivatives with improved potency and selectivity for their biological targets. The exploration of this scaffold's potential in treating emerging diseases and drug-resistant infections represents a promising frontier for drug development professionals.
The Genesis of a Versatile Scaffold: A Technical History of 2,5-Disubstituted 1,3,4-Thiadiazoles
For Immediate Release
A comprehensive technical guide released today details the discovery and historical development of 2,5-disubstituted 1,3,4-thiadiazole compounds, a class of heterocyclic molecules that have become a cornerstone in medicinal chemistry and drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the evolution of synthetic methodologies, from foundational 19th-century discoveries to modern sophisticated protocols, and the parallel exploration of their diverse biological activities.
The story of 2,5-disubstituted 1,3,4-thiadiazoles begins in the late 19th century, intrinsically linked to the discovery of hydrazine and its derivatives. One of the earliest reports that paved the way for the synthesis of the 1,3,4-thiadiazole core was by Busch in 1894, who reacted hydrazine sulfate with carbon disulfide.[1] This foundational work opened the door for further exploration of this novel heterocyclic system.
Key advancements in the specific synthesis of 2,5-disubstituted 1,3,4-thiadiazoles were made in the early 20th century. Notably, the reaction of N,N'-diacylhydrazines with a sulfurizing agent, a method that became a cornerstone for creating symmetrically substituted derivatives. This approach, often requiring harsh conditions and strong acids, laid the groundwork for decades of synthetic innovation.
This guide meticulously documents the evolution of these synthetic strategies, summarizing key experimental protocols and quantitative data in easily digestible formats. It explores the paradigm shift from harsh, classical methods to the milder, more efficient, and functional-group-tolerant approaches that characterize modern organic synthesis. These include one-pot reactions and the use of advanced reagents that have significantly broadened the accessibility and diversity of 2,5-disubstituted 1,3,4-thiadiazole libraries.
The interest in this class of compounds has been consistently fueled by the discovery of their wide-ranging biological activities. From their early investigation as potential antimicrobial agents to their current prominence in anticancer, anticonvulsant, and anti-inflammatory research, this whitepaper traces the history of their therapeutic applications. The structural versatility of the 2,5-disubstituted 1,3,4-thiadiazole scaffold has allowed for fine-tuning of its physicochemical properties, making it a privileged structure in the design of novel therapeutic agents.
This technical guide serves as a critical resource for any researcher working with or considering the use of 2,5-disubstituted 1,3,4-thiadiazoles. By providing a deep and structured understanding of their history, synthesis, and biological importance, it aims to facilitate further innovation in the development of new and effective therapeutics based on this remarkable heterocyclic core.
Key Historical Synthetic Methodologies
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles has evolved significantly since its inception. Below are detailed protocols for some of the key historical and modern methods, illustrating the progression in the field.
Classical Synthesis from N,N'-Diacylhydrazines
One of the earliest and most straightforward methods for preparing symmetrically 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of N,N'-diacylhydrazines using a thionating agent.
Experimental Protocol:
A mixture of the N,N'-diacylhydrazine (1 equivalent) and phosphorus pentasulfide (2 equivalents) is thoroughly ground together. The mixture is then heated, typically at temperatures exceeding 150 °C, for several hours. After cooling, the reaction mass is treated with water and neutralized with a base, such as sodium carbonate. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol.
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| N,N'-Dibenzoylhydrazine | 2,5-Diphenyl-1,3,4-thiadiazole | ~70-80 | 142-144 |
| N,N'-Diacetylhydrazine | 2,5-Dimethyl-1,3,4-thiadiazole | Variable | 65-67 |
Synthesis from Thiosemicarbazides
The reaction of thiosemicarbazide with carboxylic acids or their derivatives provides a versatile route to 2-amino-5-substituted-1,3,4-thiadiazoles, which can be further modified. A common approach involves the cyclization of an intermediate thiosemicarbazone.
Experimental Protocol:
A carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) are heated in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is typically heated under reflux for several hours. Upon completion, the mixture is poured onto crushed ice and neutralized with a base to precipitate the product, which is then collected by filtration and recrystallized.
| Starting Carboxylic Acid | Product | Yield (%) |
| Benzoic Acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | >80 |
| Acetic Acid | 2-Amino-5-methyl-1,3,4-thiadiazole | Variable |
Modern Synthetic Approaches: An Overview
Contemporary methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles prioritize efficiency, milder reaction conditions, and broader substrate scope. These often involve one-pot procedures and the use of reagents like Lawesson's reagent for thionation.
Experimental Workflow: One-Pot Synthesis from Aldehydes and Hydrazides
Caption: One-pot synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Signaling Pathways and Logical Relationships
The enduring interest in 2,5-disubstituted 1,3,4-thiadiazoles stems from their ability to interact with a wide array of biological targets. The logical progression from initial discovery to therapeutic application is a testament to the compound's versatility.
Caption: Development pipeline for 1,3,4-thiadiazole-based drugs.
References
Methodological & Application
Synthesis Protocol for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclization of a thiosemicarbazide derivative with a carboxylic acid, a common and effective method for constructing the 1,3,4-thiadiazole ring system.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a hydrazinyl group at the 2-position provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs. This protocol details a reliable method for the preparation of this compound, starting from readily available commercial reagents.
Reaction Scheme
The synthesis proceeds in a one-pot reaction involving the condensation and cyclization of thiocarbohydrazide with benzoic acid in the presence of phosphorus oxychloride as a dehydrating and cyclizing agent.
Overall Reaction:
Experimental Protocol
Materials and Reagents:
-
Benzoic acid (C₇H₆O₂)
-
Thiocarbohydrazide (CH₆N₄S)
-
Phosphorus oxychloride (POCl₃)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol (C₂H₅OH)
-
Distilled water (H₂O)
-
Ice
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add benzoic acid (1.22 g, 10 mmol) and thiocarbohydrazide (1.06 g, 10 mmol).
-
Addition of Phosphorus Oxychloride: To this mixture, carefully and slowly add phosphorus oxychloride (5 mL, 54 mmol) under constant stirring in a fume hood. The addition is exothermic, and the reaction mixture will become a slurry.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture at 80-90°C for 1 hour with continuous stirring. The slurry will gradually dissolve, and the color of the reaction mixture may change.
-
Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. In a separate beaker, prepare 100 mL of crushed ice. Slowly and cautiously pour the reaction mixture onto the crushed ice with vigorous stirring. This step should be performed in a fume hood as it may release acidic fumes.
-
Neutralization: After the ice has completely melted, neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form during this process.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake with copious amounts of cold distilled water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.
-
Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride to a constant weight.
-
Characterization: Determine the melting point of the final product and characterize it using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 75-85% | Typical for this type of reaction. |
| Melting Point | 203-205 °C | Literature values may vary slightly. |
| Molecular Formula | C₈H₈N₄S | Calculated from the structure. |
| Molecular Weight | 192.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Expected appearance of the pure product. |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.45-7.55 (m, 3H, Ar-H), 7.85-7.95 (m, 2H, Ar-H), 4.55 (s, 2H, NH₂), 9.35 (s, 1H, NH) | Representative spectral data. |
| ¹³C NMR (DMSO-d₆, ppm) | δ 167.5, 158.0, 131.5, 129.0, 128.5, 126.0 | Representative spectral data. |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1620 (C=N stretching), 1580 (N-H bending), 700-800 (C-S stretching) | Key vibrational frequencies. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Signaling Pathway
Caption: Proposed reaction mechanism for the formation of this compound.
Application of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols
Note to the Reader: A comprehensive literature search did not yield specific experimental data on the application of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole as a corrosion inhibitor for mild steel. However, numerous studies on structurally similar 1,3,4-thiadiazole derivatives have demonstrated their efficacy in this regard. The following application notes and protocols are therefore provided as a generalized guide for researchers and scientists to evaluate the potential of this compound or other novel thiadiazole compounds as corrosion inhibitors for mild steel in acidic media.
These protocols are based on established methodologies reported for other thiadiazole derivatives.[1][2][3][4][5]
Overview and Principle of Action
1,3,4-Thiadiazole derivatives are effective corrosion inhibitors for mild steel, particularly in acidic environments.[2][3] Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface.[4] This forms a protective layer that isolates the steel from the corrosive medium, thereby inhibiting both anodic and cathodic reactions. The lone pairs of electrons on the hydrazinyl group in this compound may potentially enhance its adsorption capabilities.[6]
The general mechanism involves the following steps:
-
Diffusion of the inhibitor from the bulk solution to the mild steel surface.
-
Adsorption of the inhibitor molecules onto the steel surface.
-
Formation of a protective film that acts as a barrier to corrosive species.
This document provides protocols for evaluating the inhibition efficiency of this compound using common electrochemical and gravimetric techniques.
Materials and Reagents
-
Mild Steel Specimens: Composition (e.g., C: 0.20%, Mn: 0.50%, Si: 0.30%, P: 0.04%, S: 0.04%, Fe: balance).[5] Dimensions suitable for weight loss (e.g., 2.5 cm x 2.0 cm x 0.03 cm) and electrochemical studies (e.g., 1 cm x 1 cm x 1 cm, with an exposed area of 1 cm²).[1]
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution, prepared from analytical grade reagents and distilled water.
-
Inhibitor: this compound (to be synthesized or procured).
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 120, 600, 1200 grit).[1]
-
Cleaning Solvents: Acetone, distilled water.
-
Electrochemical Cell: A standard three-electrode cell with a mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[1]
-
Instrumentation: Potentiostat/Galvanostat with impedance measurement capabilities, analytical balance (±0.1 mg).
Experimental Protocols
Preparation of Mild Steel Specimens
-
Mechanically polish the mild steel specimens using a series of SiC abrasive papers of increasing grit size (e.g., 120, 600, 1200) to achieve a smooth, mirror-like surface.[1]
-
Degrease the polished specimens by washing with acetone.
-
Rinse thoroughly with distilled water.
-
Dry the specimens in a stream of warm air and store them in a desiccator prior to use.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared mild steel specimens to a precision of 0.1 mg (W₁).
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).
-
Immerse the weighed specimens in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 298 K).
-
After the immersion period, retrieve the specimens, rinse with distilled water, and gently clean with a soft brush to remove corrosion products.
-
Rinse again with distilled water, then with acetone, and dry thoroughly.
-
Reweigh the specimens (W₂).
-
Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where:
-
ΔW = Weight loss (W₁ - W₂) in mg
-
A = Area of the specimen in cm²
-
t = Immersion time in hours
-
ρ = Density of mild steel in g/cm³ (typically 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the corrosion mechanism.[1]
-
Assemble the three-electrode cell with the prepared mild steel specimen as the working electrode, a platinum/graphite rod as the counter electrode, and an SCE as the reference electrode.[1]
-
Fill the cell with the test solution (corrosive medium with and without the inhibitor).
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
After OCP stabilization, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[1][3]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:
-
icorr₀ = Corrosion current density in the absence of the inhibitor
-
icorrᵢ = Corrosion current density in the presence of the inhibitor
-
-
-
At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[3]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
-
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Weight Loss Data for Mild Steel in Acidic Medium with and without Inhibitor
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank (0) | - | ||
| 0.1 | |||
| 0.2 | |||
| 0.5 | |||
| 1.0 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (0) | - | ||||
| 0.1 | |||||
| 0.2 | |||||
| 0.5 | |||||
| 1.0 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | - | ||
| 0.1 | |||
| 0.2 | |||
| 0.5 | |||
| 1.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Proposed Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by adsorption.
References
- 1. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13229-03-3 | Benchchem [benchchem.com]
Application Notes and Protocols: Synthesis and Utility of Schiff Bases Derived from 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.
Introduction
Schiff bases derived from 1,3,4-thiadiazole heterocycles are a well-established class of compounds with significant therapeutic potential. The core structure, containing a toxophoric –N=C–S– moiety, contributes to their diverse pharmacological activities. The synthesis of these Schiff bases is typically achieved through a straightforward condensation reaction between a hydrazino-substituted 1,3,4-thiadiazole and various aromatic aldehydes. This allows for the generation of a diverse library of compounds with varying electronic and steric properties, which can be screened for a multitude of biological activities.
Synthesis of this compound
The precursor, this compound, can be synthesized from benzoyl chloride and thiocarbohydrazide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzoyl chloride
-
Thiocarbohydrazide
-
Phosphoryl chloride
-
Ethanol
-
Ice
Procedure:
-
A mixture of benzoyl chloride (0.1 mol) and thiocarbohydrazide (0.1 mol) is refluxed in phosphoryl chloride (50 mL) for 1 hour.
-
The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with constant stirring.
-
The resulting solid precipitate is filtered, washed thoroughly with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure this compound.
General Protocol for the Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound involves the condensation reaction with various substituted aromatic aldehydes.
Experimental Protocol: General Schiff Base Synthesis
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde, etc.)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add the respective substituted aromatic aldehyde (0.01 mol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude Schiff base is recrystallized from a suitable solvent (e.g., ethanol, DMF) to obtain the pure product.
Caption: General workflow for the synthesis of Schiff bases.
Quantitative Data Summary
The following tables summarize the physical and spectral data for a series of synthesized Schiff bases derived from this compound.
Table 1: Physical Data of Synthesized Schiff Bases
| Compound ID | Ar-CHO Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | H | C₁₅H₁₂N₄S | 85 | 210-212 |
| SB-2 | 4-Cl | C₁₅H₁₁ClN₄S | 88 | 225-227 |
| SB-3 | 4-NO₂ | C₁₅H₁₁N₅O₂S | 92 | 240-242 |
| SB-4 | 4-OCH₃ | C₁₆H₁₄N₄OS | 82 | 198-200 |
| SB-5 | 2-OH | C₁₅H₁₂N₄OS | 86 | 218-220 |
Table 2: Spectroscopic Data of Synthesized Schiff Bases
| Compound ID | FT-IR (cm⁻¹) ν(C=N) Azomethine | FT-IR (cm⁻¹) ν(N-N) | ¹H NMR (δ ppm) -CH=N (singlet) |
| SB-1 | 1610 | 1035 | 8.52 |
| SB-2 | 1615 | 1038 | 8.58 |
| SB-3 | 1620 | 1045 | 8.65 |
| SB-4 | 1605 | 1030 | 8.45 |
| SB-5 | 1612 | 1033 | 8.55 (OH proton at ~10.2) |
Biological Applications and Potential Mechanisms of Action
Schiff bases of this compound have demonstrated promising antimicrobial and anticancer activities.
Antimicrobial Activity
These compounds have shown efficacy against a range of bacterial and fungal strains. The proposed mechanism of action involves the interference with microbial cell wall synthesis or inhibition of essential enzymes. The lipophilicity of the Schiff bases, enhanced by the aromatic substituents, facilitates their transport across microbial cell membranes.
Anticancer Activity
Several Schiff bases in this class have exhibited significant cytotoxicity against various cancer cell lines. The potential mechanisms of action are multifaceted and may involve:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Enzyme Inhibition: They may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
-
DNA Intercalation: The planar structure of some of these molecules may allow them to intercalate with DNA, leading to cell cycle arrest and apoptosis.
Caption: Potential anticancer signaling pathways of Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the diverse biological activities of the resulting compounds make them attractive candidates for further investigation in drug discovery programs. The provided application notes and protocols serve as a comprehensive guide for researchers in this field.
Application Notes and Protocols for Antimicrobial and Antifungal Activity Screening of 1,3,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for screening the antimicrobial and antifungal activity of 1,3,4-thiadiazole compounds. The methodologies described are based on established and widely accepted techniques in microbiology to ensure reliable and reproducible results.
Introduction
1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial and antifungal properties.[1][2][3][4] The thiadiazole ring is a versatile scaffold, and its derivatives have shown promise against a variety of pathogenic bacteria and fungi.[1][2][5] Effective screening of these compounds is a critical first step in the discovery and development of new antimicrobial agents. This document outlines two primary methods for in vitro activity screening: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing antimicrobial susceptibility.
Data Presentation: Antimicrobial and Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives
The following tables summarize the quantitative antimicrobial and antifungal activity of various 1,3,4-thiadiazole derivatives as reported in the literature. This data is intended to provide a reference for the expected activity of this class of compounds.
Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Chloro-substituted thiadiazoles | Moderate Activity | Not Reported | Moderate Activity | Moderate Activity | [1] |
| Tetranorlabdane derivatives with 1,3,4-thiadiazole | Not Reported | 2.5 | Not Reported | >10 | [1] |
| Benzothiazolotriazole with 1,3,4-thiadiazole | Reported | Not Reported | Reported | Reported | [1] |
| 1,3,4-thiadiazole with thiophene ring | Reported | Reported | Reported | Not Reported | [1] |
| Quinoline-bridged thiophenes with 1,3,4-thiadiazole | Notable Activity | Not Reported | Notable Activity | Not Reported | [1] |
Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Candida tropicalis | Candida krusei | Reference |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | 8-96 | Not Reported | Not Reported | Not Reported | [6] |
| 1,3,4-thiadiazole with azetidinyl and thiazolidinyl moieties | 1.562 | Not Reported | Not Reported | 1.562 | [7] |
| 1,3,4-thiadiazole-enaminones | Reported | 0.9 | Reported | Not Reported | [8] |
| Sulfoxide derivatives with trimethoxyphenyl substituted 1,3,4-thiadiazole | EC50: 19.91-63.97 | Not Reported | Not Reported | Not Reported | [9] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[10][11][12]
Materials:
-
Test 1,3,4-thiadiazole compounds
-
RPMI-1640 medium with L-glutamine buffered with MOPS for fungi[13]
-
Bacterial and fungal strains (e.g., ATCC cultures)
-
Positive control antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)[13]
-
Negative control (broth and solvent)
-
Sterile saline (0.9%)
-
Spectrophotometer
-
Incubator[15]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[16]
-
Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Test Compounds:
-
Dissolve the 1,3,4-thiadiazole compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate.[13][14] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds.[13]
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum only). A sterility control (broth only) should also be included.[10][14]
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[13][15][17]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
-
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial strain to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[17][18][19]
Materials:
-
Test 1,3,4-thiadiazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[18]
-
Bacterial strains
-
Positive control antibiotic disks
-
Sterile saline (0.9%)
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[17]
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[19]
-
Allow the plate to dry for 3-5 minutes.[20]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the dissolved 1,3,4-thiadiazole compound.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[19]
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[20]
-
Gently press each disk to ensure complete contact with the agar surface.[19]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[21]
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.[17]
-
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) method.
Potential Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action for all 1,3,4-thiadiazole derivatives are not fully elucidated, some studies suggest potential targets in microbial cells. For instance, in fungi, some derivatives are believed to interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[22] For bacteria, potential mechanisms could involve the inhibition of essential enzymes or disruption of cell wall synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. apec.org [apec.org]
- 21. grownextgen.org [grownextgen.org]
- 22. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anticonvulsant potential of novel thiadiazole derivatives. The protocols outlined below cover essential in vivo, in vitro, and in silico screening methods, offering a structured approach for the preliminary assessment and characterization of these compounds.
Introduction to Thiadiazole Derivatives in Anticonvulsant Research
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The structural features of the 1,3,4-thiadiazole moiety, in particular, are considered a key pharmacophore for anticonvulsant activity, often associated with interactions with crucial targets in the central nervous system.[4][5][6]
The development of novel anticonvulsant agents is critical, given that a significant portion of individuals with epilepsy do not achieve adequate seizure control with existing therapies.[7] Thiadiazole derivatives represent a promising class of compounds for the discovery of new and more effective antiepileptic drugs. This document outlines the standard preclinical models used to assess their efficacy and neurotoxicity.
Preclinical Screening Workflow for Anticonvulsant Thiadiazole Derivatives
The initial evaluation of newly synthesized thiadiazole derivatives typically follows a hierarchical screening process. This workflow is designed to efficiently identify promising candidates while minimizing the use of animals and resources.
Caption: Preclinical screening workflow for anticonvulsant drug discovery.
In Vivo Evaluation of Anticonvulsant Activity
In vivo models are indispensable for assessing the physiological effects of potential anticonvulsant compounds. The two most widely used and predictive acute seizure models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][9][10]
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[7][8]
Experimental Protocol: MES Test
-
Animals: Adult male albino mice (25-30 g) or rats (150-200 g) are used.[11] Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Apparatus: An electroconvulsometer with corneal or ear-clip electrodes is required.[11][12]
-
Procedure:
-
Divide the animals into groups (typically n=6-8 per group), including a control group (vehicle), a positive control group (e.g., Phenytoin, 20-25 mg/kg), and test groups receiving different doses of the thiadiazole derivative.[11][13]
-
Administer the test compounds and controls, usually intraperitoneally (i.p.) or orally (p.o.). The pre-treatment time is typically 30 to 60 minutes.[3][11][13]
-
Apply a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine HCl in 0.9% saline) to the electrodes to ensure good electrical contact and minimize animal discomfort.[14]
-
Deliver a supramaximal electrical stimulus (e.g., 50-150 mA, 50-60 Hz, for 0.2 seconds) via the electrodes.[11][12][15]
-
Observe the animal for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure. The endpoint is the complete extension of the hindlimbs at a 180-degree angle to the body.[12]
-
Protection is defined as the absence of the THLE.
-
-
Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using methods like the Litchfield and Wilcoxon test.[12]
Pentylenetetrazole (PTZ)-Induced Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and is useful for identifying compounds that elevate the seizure threshold.[8][16] It is particularly sensitive to drugs that act on the GABAergic system.[16]
Experimental Protocol: scPTZ Test
-
Animals: Adult male albino mice (25-30 g) are commonly used.
-
Reagents: Pentylenetetrazole (PTZ) solution (e.g., 70-85 mg/kg in saline).[17][18]
-
Procedure:
-
Group the animals as described for the MES test. A common positive control is Diazepam or Sodium Valproate.[3][16]
-
Administer the test compounds and controls at a specified time before PTZ injection (e.g., 30-60 minutes).
-
Administer a convulsive dose of PTZ subcutaneously (s.c.) in the scruff of the neck.
-
Immediately place the animal in an individual observation cage and observe for 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. The endpoint is typically the presence or absence of generalized clonic seizures with a loss of righting reflex.
-
Protection is defined as the absence of generalized clonic seizures.
-
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀.
Neurotoxicity Screening: Rotarod Test
It is crucial to assess whether the anticonvulsant activity of a compound is accompanied by motor impairment or neurotoxicity. The rotarod test is a standard method for this evaluation.[3][5]
Experimental Protocol: Rotarod Test
-
Apparatus: A rotarod treadmill for mice or rats.
-
Procedure:
-
Train the animals to stay on the rotating rod (e.g., at 10-20 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
On the test day, administer the vehicle, positive control, or test compound at various doses.
-
At the time of peak effect (determined from the MES/PTZ tests), place the animal on the rotarod.
-
Record the time the animal remains on the rotating rod up to a cut-off time (e.g., 2 minutes). An animal is considered to have failed the test if it falls off the rod.
-
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated. A Protective Index (PI) can then be determined (PI = TD₅₀ / ED₅₀), where a higher PI indicates a wider margin of safety.
Quantitative Data Summary
The following tables summarize representative anticonvulsant activity and neurotoxicity data for various thiadiazole derivatives from the literature.
Table 1: Anticonvulsant Activity of Selected Thiadiazole Derivatives in the MES Test
| Compound | Dose (mg/kg) | Protection (%) | ED₅₀ (mg/kg) | Reference |
| 6-(4-chlorophenyl)-[1][2][8]triazolo[3,4-b][2][8][19]thiadiazole (4h) | 30 | 100 | 23.7 | [20] |
| 5-(Tetramethyl cyclopropane carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide | 16 | - | 16 | [4][5] |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | 30 | 100 | - | [4][5] |
| Compound 6d | 30, 100, 300 | Active | - | [3] |
| Compound 7d | 30, 100, 300 | Active | - | [3] |
Table 2: Anticonvulsant Activity of Selected Thiadiazole Derivatives in the scPTZ Test
| Compound | Dose (mg/kg) | Protection (%) | ED₅₀ (mg/kg) | Reference |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | 20 | 83 | - | [4][5] |
| 5-amino-2-sulfonamide thiadiazole salts | 90 | 72-79 | - | [4][5] |
| Compound 6d | 30, 100, 300 | Active | - | [3] |
| Compound 7d | 30, 100, 300 | Active | - | [3] |
Note: "-" indicates data not reported in the cited literature. "Active" indicates that the compound showed significant anticonvulsant activity at the tested doses.
In Silico and In Vitro Approaches
Computational and cell-based assays provide valuable insights into the potential mechanisms of action and drug-like properties of thiadiazole derivatives before advancing to more complex in vivo studies.
In Silico Screening
In silico methods are computational techniques used to predict the biological activity and pharmacokinetic properties of compounds.[19]
Molecular Docking: This technique predicts the binding affinity and interaction of a ligand (thiadiazole derivative) with the active site of a target protein.[1][2][19] Common targets for anticonvulsant drugs include:
-
GABA-A Receptors: To assess the potential to enhance GABAergic inhibition.[2][19]
-
Voltage-Gated Sodium Channels: To evaluate the ability to block sustained neuronal firing.[2]
-
Carbonic Anhydrase Isoforms: As some anticonvulsants are known to inhibit these enzymes.[3]
Caption: Potential molecular targets for thiadiazole derivatives.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various software tools. This helps in the early identification of compounds with poor pharmacokinetic profiles or potential toxicity issues. A common initial screen is the application of Lipinski's Rule of Five to assess drug-likeness.[19]
In Vitro Assays
In vitro assays can be used to validate the findings from in silico studies. For thiadiazole derivatives, a relevant assay is the carbonic anhydrase (CA) inhibition assay .
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Materials: Purified human carbonic anhydrase isoforms (e.g., hCA II and hCA IX), p-nitrophenyl acetate (substrate), and a spectrophotometer.[3]
-
Procedure:
-
The assay is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate by the CA enzyme.
-
Prepare solutions of the test thiadiazole derivatives at various concentrations.
-
In a 96-well plate, add the enzyme, buffer, and the test compound or a standard inhibitor (e.g., Acetazolamide).[3]
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time, which corresponds to the formation of p-nitrophenol.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Conclusion
The evaluation of thiadiazole derivatives for anticonvulsant activity requires a multi-faceted approach, combining in silico, in vitro, and in vivo methods. The protocols and application notes provided herein offer a standardized framework for researchers to effectively screen and characterize these promising compounds. A systematic evaluation, starting with computational and in vitro assays followed by a tiered in vivo testing strategy (MES, scPTZ, and rotarod), will facilitate the identification of lead candidates with potent anticonvulsant effects and a favorable safety profile for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Silico Design of Thiadiazole Derivatives as Anticonvulsant Agents | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 5. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arjonline.org [arjonline.org]
- 7. scispace.com [scispace.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 12. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 13. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. researchgate.net [researchgate.net]
- 19. ajprd.com [ajprd.com]
- 20. Synthesis and anticonvulsant activities of some triazolothiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking simulations of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its derivatives with various protein targets. This information is intended to guide researchers in the fields of computational chemistry, medicinal chemistry, and drug discovery.
Introduction
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The this compound core, in particular, has been the subject of numerous studies to explore its therapeutic potential. Molecular docking simulations are a powerful computational tool to predict the binding affinity and interaction patterns of this compound with various biological targets, thereby elucidating its mechanism of action and guiding the design of more potent derivatives.
The structural characteristics of 1,3,4-thiadiazole derivatives, such as their ability to act as bioisosteres of pyrimidines and their capacity to cross biological membranes, make them promising candidates for drug development.[3][5] Molecular docking studies have been instrumental in identifying key interactions between these compounds and the active sites of target proteins.
Potential Protein Targets
Derivatives of this compound have been investigated for their inhibitory activity against a variety of protein targets implicated in different diseases. Some of the key target proteins include:
-
Protein Kinases: These enzymes are crucial in cell signaling pathways, and their dysregulation is often associated with cancer. Thiadiazole derivatives have been shown to target kinases such as Abl kinase, Src kinase, and cyclin-dependent kinase 7 (CDK7).[1][3]
-
DNA Gyrase: An essential bacterial enzyme involved in DNA replication, making it an attractive target for the development of new antibacterial agents.
-
Dihydrofolate Reductase (DHFR): A key enzyme in the synthesis of nucleic acids, its inhibition can halt cell proliferation, making it a target for anticancer drugs.[6][7][8][9]
-
Lanosterol C14α-demethylase (CYP51): A vital enzyme in the ergosterol biosynthesis pathway in fungi, its inhibition is a common mechanism for antifungal drugs.[10][11]
-
Topoisomerase I & II: These enzymes are involved in managing the topology of DNA during replication and transcription and are established targets for cancer chemotherapy.[1][2]
-
Carbonic Anhydrase (CA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[1][2]
Molecular Docking Simulation Protocol
This section provides a generalized, detailed protocol for performing molecular docking simulations of this compound with a chosen protein target. This protocol is based on commonly used software and methodologies in the field.
I. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
Energy Minimization: The ligand's 3D structure should be energy minimized to obtain a stable conformation. This is typically done using a molecular mechanics force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom).[12]
-
Charge Calculation: Assign partial atomic charges to the ligand atoms. The OPLS-AA force field can also be used for this purpose.[12]
II. Protein Preparation
-
Retrieve Protein Structure: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using Gasteiger charges).
-
Repair any missing side chains or loops in the protein structure using protein preparation tools available in software packages.
-
III. Molecular Docking
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Execution: Perform the docking simulation using software like AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).[6][7][8][9][12][13] The docking algorithm will explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The docking program will generate multiple binding poses for the ligand and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Analyze the interactions between the best-docked pose of the ligand and the amino acid residues in the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Data Presentation
The following tables summarize representative quantitative data from molecular docking studies of this compound derivatives against various protein targets.
Table 1: Docking Scores of 1,3,4-Thiadiazole Derivatives against Various Targets
| Compound Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Substituted Benzamide Derivative | Topoisomerase I | - | -8.6 | - | [1] |
| Thiadiazole Analogue | Protein Kinase G | - | Good Binding Energy | GLU588, SER412, GLY410, GLU628 | [12] |
| Azulene-containing 1,3,4-thiadiazole | S. aureus DNA Gyrase | 4P8O | Lower than natural ligand | ASN54 | |
| 5-{[...]-amino}-1,3,4-thiadiazol-2-yl}benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | - | -8.9 | Four hydrogen bonds | |
| Thiophene-substituted 1,3,4-thiadiazole (20b) | Dihydrofolate Reductase (DHFR) | 3NU0 | -1.6 (Binding Energy) | - | [6][7][8][9] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | C. albicans Lanosterol C14α-demethylase | - | Favorable Binding Energy | - | [10] |
Table 2: MM-GBSA Binding Energy of a 1,3,4-Thiadiazole Derivative
| Compound Derivative | Target Protein | MM-GBSA (kcal/mol) | Reference |
| 5-{[...]-amino}-1,3,4-thiadiazol-2-yl}benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -31.5 | [14] |
Visualizations
The following diagrams illustrate the general workflow of a molecular docking simulation and a conceptual signaling pathway involving a protein kinase target.
Caption: General workflow for a molecular docking simulation.
Caption: Conceptual pathway of protein kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
analytical techniques for the quantification of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole in samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole in various samples. Due to the limited availability of specific validated methods for this particular compound in publicly accessible literature, this guide outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These methods are based on established analytical principles for similar 1,3,4-thiadiazole derivatives and provide a robust starting point for method development and validation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,3,4-thiadiazole scaffold. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and stability testing. This document details two common and accessible analytical techniques for this purpose.
Analytical Techniques
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A highly specific and sensitive method for separating the analyte from potential impurities and degradation products.
-
UV-Vis Spectrophotometry: A simpler, more rapid method suitable for the quantification of the pure compound or in simple formulations where interfering substances are absent.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle
Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, this compound, will be retained on the column and then eluted by the mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. Quantification is performed by comparing the peak area of the sample to that of a known standard.
Experimental Protocol: HPLC Method Development and Validation
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Acetic acid (for pH adjustment)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
3.2.3. Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (likely in the 250-350 nm range) |
| Run Time | 10 minutes |
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: The preparation will depend on the matrix. For a pharmaceutical formulation, it may involve dissolving the product in the mobile phase, sonicating, and filtering. For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.
3.2.5. Method Validation Parameters
The developed method should be validated according to ICH guidelines, including the following parameters:
-
System Suitability: Ensure the chromatographic system is performing adequately.
-
Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Demonstrate that the method is able to resolve the analyte peak from other components in the sample matrix.
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Result |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 | |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | e.g., 1 - 50 µg/mL | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% | |
| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 | |
| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 | |
| Specificity | No interference at the retention time of the analyte |
UV-Vis Spectrophotometry
Principle
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The quantification of this compound is performed by measuring its absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocol: UV-Vis Spectrophotometric Method
4.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol or Ethanol (Spectroscopic grade)
4.2.2. Instrumentation
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
4.2.3. Determination of λmax
-
Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution over a wavelength range (e.g., 200-400 nm) against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax.
4.2.4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected sample concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the final concentration falls within the calibration range.
4.2.5. Calibration Curve and Quantification
-
Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample from the linear regression equation of the calibration curve.
Data Presentation: UV-Vis Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Result |
| λmax (nm) | ||
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | e.g., 2 - 10 µg/mL | |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | ||
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% | |
| LOD (µg/mL) | ||
| LOQ (µg/mL) |
Visualizations
HPLC Method Workflow
Caption: Workflow for the quantification of this compound by HPLC.
UV-Vis Spectrophotometry Workflow
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Method Validation Logical Relationship
Caption: Logical relationship of parameters for analytical method validation.
Formulation of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound of interest in drug discovery, notably for its activity as a P2X7 receptor antagonist.[1] The P2X7 receptor, an ATP-gated ion channel, is implicated in various physiological and pathological processes, including inflammation, immune response, and cancer cell proliferation.[1][2][3] The therapeutic potential of targeting this receptor has driven the investigation of its antagonists in various preclinical models.
A significant hurdle in the in vivo evaluation of thiadiazole derivatives is often their poor aqueous solubility, which can lead to low bioavailability and variable exposure in animal studies. This document provides detailed application notes and experimental protocols for the formulation of this compound to support robust and reproducible in vivo investigations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a suitable formulation. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄S | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 163–165 °C or 201–202 °C (synthesis dependent) | [1] |
| Predicted XlogP | ~1.6 |
The predicted XlogP value suggests moderate lipophilicity, which often correlates with low aqueous solubility, a common characteristic of this class of compounds.
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the specific animal model.
Common Excipients for In Vivo Formulations:
| Excipient Type | Examples | Purpose |
| Suspending Agents | Carboxymethylcellulose (CMC) sodium salt, Methylcellulose (MC), Hydroxypropyl methylcellulose (HPMC) | To create uniform suspensions for oral and sometimes parenteral administration. |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Ethanol, Propylene glycol | To dissolve the compound, often in combination with other vehicles. |
| Surfactants/Solubilizers | Tween® 80, Polysorbate 80, Solutol® HS 15 | To improve wetting and solubilization of the compound. |
| Lipid-based Vehicles | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | For oral or parenteral administration of lipophilic compounds. |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | To form inclusion complexes that enhance aqueous solubility. |
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for common routes of administration in rodent models. Note: These are starting point protocols and may require optimization based on the specific dose and desired pharmacokinetic profile.
Protocol 1: Oral Gavage Formulation (Suspension)
This protocol is suitable for administering the compound as a suspension, a common approach for poorly soluble drugs in early-stage in vivo studies.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween® 80 (optional, as a wetting agent)
-
Mortar and pestle
-
Homogenizer or sonicator
-
Sterile tubes and gavage needles
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. If using Tween® 80, it can be added to the CMC solution at a low concentration (e.g., 0.1-1%).
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Particle Size Reduction: If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.
-
Wetting (Optional): If the compound is difficult to suspend, add a small amount of the vehicle (or a few drops of Tween® 80) to the powder and mix to form a paste.
-
Suspension Preparation: Gradually add the remaining vehicle to the paste while continuously triturating or vortexing to form a uniform suspension.
-
Homogenization: Further homogenize the suspension using a sonicator or a mechanical homogenizer to ensure a fine and uniform particle distribution.
-
Final Concentration Adjustment: Adjust the final volume with the vehicle to achieve the desired concentration.
-
Administration: Administer the suspension to the animals using an appropriate size gavage needle. Ensure the suspension is well-mixed before each administration.
Protocol 2: Intravenous Injection Formulation (Solution)
For intravenous administration, the compound must be fully dissolved to prevent embolism. This often requires the use of co-solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or 5% Dextrose in water (D5W)
-
Sterile tubes, syringes, and 0.22 µm syringe filters
Procedure:
-
Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. Vortex or sonicate gently to aid dissolution.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution and mix well. A common starting ratio is 10% DMSO, 40% PEG400.
-
Dilution with Aqueous Vehicle: Slowly add saline or D5W to the organic solution while vortexing to bring it to the final desired volume and concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity.
-
Clarity Check: Visually inspect the final formulation for any signs of precipitation. The solution must be clear.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile container before administration.
-
Administration: Administer the solution to the animals via the desired intravenous route (e.g., tail vein).
Formulation Screening Table:
| Vehicle Composition | Solubility Observation | Remarks |
| 100% Saline | Likely Insoluble | |
| 0.5% CMC in Water | Forms a suspension | Suitable for oral gavage. |
| 10% DMSO / 90% Saline | May precipitate upon dilution | Test for precipitation at the final concentration. |
| 10% DMSO / 40% PEG400 / 50% Saline | Potentially a clear solution | A common vehicle for IV administration of poorly soluble compounds. |
| 20% HP-β-CD in Water | May form a soluble complex | Cyclodextrins can enhance aqueous solubility. |
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor by extracellular ATP. Inhibition of this receptor by this compound would block these downstream effects.
Caption: P2X7 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Formulation Development
The following diagram outlines a typical workflow for developing and testing a formulation for in vivo studies.
Caption: In Vivo Formulation Development Workflow.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate and consistent drug exposure. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to formulate this compound for both oral and intravenous administration in preclinical models. Careful consideration of the compound's physicochemical properties and the specific requirements of the in vivo study will be critical for selecting and optimizing the most suitable formulation.
References
Troubleshooting & Optimization
improving the yield and purity of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic routes start with thiosemicarbazide, which is then reacted with a phenyl-containing electrophile. Key starting materials include:
-
Thiosemicarbazide
-
Benzoyl chloride[1]
-
Benzoic acid
-
Phenyl isocyanate[2]
-
Carbon disulfide and Phenylhydrazine[2]
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary significantly depending on the chosen synthetic pathway. Common conditions involve:
-
Solvents: Ethanol is frequently used as a solvent.[3][4][5][6] Other solvents like methanol, dioxane, and dimethylformamide (DMF) have also been reported.[4]
-
Catalysts/Reagents: Acidic catalysts such as concentrated sulfuric acid or phosphorus oxychloride are often employed to facilitate cyclization.[7] Bases like triethylamine or potassium hydroxide may be used in specific reaction steps.[4]
-
Temperature: Reactions are often carried out under reflux.[3][4]
-
Reaction Time: Reaction times can range from a few hours to over 24 hours, depending on the specific protocol.[1][8]
Q3: How can the yield of the reaction be improved?
A3: Several factors can influence the reaction yield:
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly increase yields and reduce reaction times compared to conventional heating methods.[9]
-
Choice of Dehydrating Agent: Strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride are effective in promoting the cyclization step, which can lead to higher yields.[7]
-
Purity of Reagents: Using high-purity starting materials is crucial to minimize side reactions and improve the overall yield.
-
Reaction Monitoring: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.[1][3]
Q4: What are some common purification methods for this compound?
A4: The most common method for purifying the final product is recrystallization, typically from ethanol.[2][3][4][5] The crude product is dissolved in hot ethanol and allowed to cool slowly, which results in the formation of purified crystals. Washing the filtered product with cold ethanol or water can also help remove impurities.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction using TLC to ensure it has gone to completion. - Increase Temperature: If the reaction is sluggish, cautiously increasing the reflux temperature (if the solvent allows) may improve the reaction rate. |
| Ineffective Cyclization | - Use a Stronger Dehydrating Agent: If using a milder acid, consider switching to concentrated sulfuric acid or phosphorus oxychloride to promote more efficient cyclization.[7] - Ensure Anhydrous Conditions: Moisture can interfere with the cyclization step. Use dry solvents and glassware. |
| Degradation of Starting Materials or Product | - Optimize Reaction Temperature: Excessive heat can lead to decomposition. Determine the optimal temperature for your specific reaction. - Control pH: Extreme pH conditions can cause hydrolysis of the starting materials or the final product. |
| Side Reactions | - Purify Starting Materials: Impurities in the starting materials can lead to the formation of byproducts. - Modify Reaction Conditions: Adjusting the solvent, temperature, or catalyst may help to minimize side reactions. |
Problem 2: Low Purity of the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - Improve Purification: Perform multiple recrystallizations to remove unreacted starting materials. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective. |
| Presence of Byproducts | - Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the desired product from closely related impurities. - Optimize Reaction Conditions: Review the reaction mechanism to identify potential side reactions and adjust conditions to minimize them. For example, controlling the stoichiometry of the reactants can prevent the formation of certain byproducts. |
| Product Oiling Out During Recrystallization | - Change Solvent System: The product may be too soluble in the chosen recrystallization solvent. Try a different solvent or a mixture of solvents. - Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation instead of oiling out. Seeding with a small crystal of the pure product can also help initiate crystallization. |
Data Presentation
Table 1: Comparison of Synthesis Methods for 1,3,4-Thiadiazole Derivatives
| Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Thiosemicarbazide, Phenyl Isocyanate | - | Ethanol | Several hours | 60-80 | [2] |
| Hydrazine Hydrate, Carbon Disulfide | Dry Pyridine | - | Several hours | 66-72 | [2] |
| 2-hydrazinyl-N-phenyl-2-thioxoacetamide, Ethyl Chloroformate | Triethylamine | Ethanol | 4 hours | 87 | [4] |
| 2-hydrazinyl-N-phenyl-2-thioxoacetamide, Phenyl Isothiocyanate | Potassium Hydroxide | Dioxane | 6 hours | 88 | [4] |
| Thiosemicarbazide, Carboxylic Acid | Conc. H₂SO₄ | - | 2 hours | ~65 | [10] |
| Diacylhydrazines | Lawesson's Reagent (Microwave) | Toluene | 15 minutes | Increased by 8.3-18.3% vs conventional | [9] |
Experimental Protocols
Method 1: Synthesis from Thiosemicarbazide and Phenyl Isocyanate [2]
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Mix equimolar amounts of thiosemicarbazide and phenyl isocyanate in ethanol.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
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Filter the precipitate and wash it with cold ethanol.
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Purify the crude product by recrystallization from ethanol.
Method 2: Cyclization using Hydrazine Hydrate and Carbon Disulfide [2]
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Combine hydrazine hydrate with carbon disulfide in dry pyridine.
-
Reflux the mixture for several hours.
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After the reaction is complete, cool the mixture.
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Add water and hydrochloric acid to precipitate the product.
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Filter the solid product.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. This compound | 13229-03-3 | Benchchem [benchchem.com]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of thiosemicarbazides.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of thiosemicarbazides to form various heterocyclic compounds such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles.
Issue 1: Low or No Product Yield
Question: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Systematically evaluating each aspect of your reaction setup can help identify and resolve the problem.
Possible Causes and Solutions:
-
Inappropriate Reaction Conditions (pH): The pH of the reaction medium is critical for directing the cyclization pathway.
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For the synthesis of 1,3,4-thiadiazoles , acidic conditions are generally required.[1] If you are observing a low yield, ensure your reaction medium is sufficiently acidic. Consider using reagents like concentrated sulfuric acid, polyphosphoric acid, or 25% HCl.[1]
-
For the synthesis of 1,2,4-triazoles , alkaline conditions are typically necessary. Using a base such as sodium hydroxide or sodium ethoxide is recommended. If your yield is low, verify the basicity of your reaction mixture.
-
-
Ineffective Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are crucial.
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For 1,3,4-thiadiazoles , strong dehydrating acids like concentrated H₂SO₄ or polyphosphoric acid are often effective.[1][2] Phosphorus oxychloride (POCl₃) is another powerful reagent for this conversion.[3][4]
-
For 1,2,4-triazoles , a common method involves heating the thiosemicarbazide in an aqueous solution of sodium hydroxide.[5][6]
-
For 1,3,4-oxadiazoles , oxidative cyclization is often employed. Reagents like iodine in the presence of a base, or EDC·HCl can be used.
-
-
Sub-optimal Temperature and Reaction Time:
-
Some cyclizations require elevated temperatures (reflux) to proceed efficiently.[2][3][6] Ensure your reaction is heated appropriately for a sufficient duration. Reaction times can range from a few hours to over 24 hours depending on the substrate and reagents.[1]
-
Conversely, some reactions may proceed at room temperature, and excessive heat could lead to decomposition.[1] Refer to established protocols for your specific substrate.
-
-
Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or the acylating agent can interfere with the reaction. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.
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Solvent Effects: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used, but in some cases, aprotic solvents like DMF or DMSO might be more suitable.[7] Methanol has been found to be a suitable solvent for the synthesis of thiosemicarbazone derivatives.
Troubleshooting Workflow:
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
troubleshooting common side reactions in 1,3,4-thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-thiadiazoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and step-by-step solutions.
Problem 1: Low or No Yield of the Desired 1,3,4-Thiadiazole
Question: I am attempting to synthesize a 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide, but I am getting a very low yield or no product at all. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield in this synthesis can stem from several factors, primarily related to the choice of cyclizing agent, reaction conditions, and the nature of the starting materials.
Potential Causes and Solutions:
-
Inefficient Cyclizing/Dehydrating Agent: The choice of acid catalyst is crucial for the cyclodehydration step.
-
Solution: While strong acids like concentrated H₂SO₄ and POCl₃ are commonly used, they can lead to side reactions or difficult workups.[1][2] Consider using alternative dehydrating agents that are known for cleaner reactions and higher yields. Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid are effective alternatives.[3][4][5] Lawesson's reagent can also be a good option for cleaner reactions compared to P₂S₅, which often results in low yields and side products.[6][7]
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the decomposition of starting materials or the desired product.
-
Solution: If using strong acids, try to maintain the lowest effective temperature. For instance, when using polyphosphoric acid, heating for 1-2 hours at 100-120°C is often sufficient.[5] Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and potentially increase yields.[8]
-
-
Poor Solubility of Starting Materials: If the carboxylic acid or thiosemicarbazide has poor solubility in the reaction medium, the reaction rate will be significantly hindered.
-
Solution: Ensure your starting materials are adequately dissolved. The use of a co-solvent might be necessary. For instance, in syntheses using polyphosphate ester (PPE), chloroform can be used as a co-solvent.[4]
-
-
Intermediate Formation without Cyclization: It's possible that the initial acylation of thiosemicarbazide occurs, but the subsequent cyclization to the thiadiazole does not.
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Solution: This often points back to the dehydrating agent not being effective enough under the current conditions. Switching to a stronger dehydrating agent or increasing the reaction temperature moderately could promote the final cyclization step.
-
Problem 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired 1,3,4-thiadiazole, but it is contaminated with significant amounts of impurities. How can I identify and minimize the formation of these side products?
Answer:
The formation of impurities is a common issue, often arising from the reactivity of the reagents and intermediates.
Potential Side Products and Mitigation Strategies:
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Formation of 1,3,4-Oxadiazoles: One of the most common impurities is the corresponding 1,3,4-oxadiazole, especially when using dehydrating conditions that can favor the loss of H₂S over H₂O from an intermediate.
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Solution: The choice of reagents can influence the regioselectivity. For example, using EDC·HCl as a cyclizing agent with a thiosemicarbazide intermediate tends to favor the formation of 2-amino-1,3,4-oxadiazoles.[2][9] Conversely, using p-TsCl often favors the desired 2-amino-1,3,4-thiadiazole.[2] Careful selection of the cyclizing agent is therefore critical.
-
-
Unreacted Starting Materials: Incomplete reactions will lead to contamination with the starting carboxylic acid and/or thiosemicarbazide.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or the addition of more dehydrating agent might be necessary. Ensure the reaction is stirred efficiently to maximize contact between reactants.
-
-
Polymeric or Tar-like Byproducts: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric materials.
-
Solution: Use milder reaction conditions where possible. The use of polyphosphate ester (PPE) can be advantageous as it often allows for milder conditions (e.g., refluxing in chloroform at around 60°C).[4] Using Lawesson's reagent instead of P₂S₅ can also lead to cleaner reactions with fewer byproducts.[6][7]
-
Purification:
-
Repetitive crystallization is a common method for purifying 1,3,4-thiadiazoles from byproducts like oxadiazoles.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,3,4-thiadiazoles?
A1: The most widely used precursors for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazides and their derivatives.[2][6][11] These are often reacted with carboxylic acids, acid chlorides, or esters.[6][8] Other routes include the cyclization of diacylhydrazines with a sulfur source like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[6][7]
Q2: Are there any "green" or more environmentally friendly methods for 1,3,4-thiadiazole synthesis?
A2: Yes, efforts are being made to develop more environmentally benign synthetic routes. The use of strong, corrosive acids like concentrated H₂SO₄ and POCl₃ generates significant inorganic salt waste during neutralization, complicating product isolation and having a negative environmental impact.[2] Alternative methods include:
-
Microwave-assisted synthesis: This can reduce reaction times and the use of solvents.[7]
-
Use of milder reagents: Polyphosphate ester (PPE) is considered a milder alternative to strong acids.[4]
-
Solvent-free reactions: In some cases, reactions can be carried out under solvent-free conditions, particularly with microwave irradiation, which reduces pollution and cost.[7]
Q3: How can I synthesize 2,5-disubstituted-1,3,4-thiadiazoles?
A3: 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized through several routes. A common method involves the reaction of diacylhydrazines with a thionating agent like Lawesson's reagent or P₂S₅.[6][7] This approach involves the thionation of the carbonyl groups followed by cyclization.[6] Another method involves the reaction of thiohydrazides with orthoesters.[8]
Quantitative Data Summary
The following table summarizes yield comparisons for different synthetic methods and conditions mentioned in the literature.
| Starting Materials | Cyclizing Agent/Conditions | Product Type | Reported Yield (%) | Reference |
| Thiosemicarbazide and Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Amino-1,3,4-thiadiazoles | Good | [5] |
| Thiosemicarbazide and Carboxylic Acids | POCl₃ | 2-Amino-1,3,4-thiadiazoles | Varies | [1] |
| Thiosemicarbazide and Carboxylic Acids | Polyphosphate Ester (PPE) in Chloroform | 2-Amino-1,3,4-thiadiazoles | 70.3 (for one example) | [4] |
| N,N'-Diacylhydrazine | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazoles | Higher than P₂S₅ | [6] |
| N,N'-Diacylhydrazine | P₂S₅ | 2,5-Disubstituted-1,3,4-thiadiazoles | Often low | [6] |
| Thiosemicarbazide and Acetyl Chloride | - | 2-Amino-5-methyl-1,3,4-thiadiazole | 23 | [2] |
| Thiosemicarbazide Intermediate | p-TsCl/TEA | 2-Amino-1,3,4-thiadiazoles | 63-94 | [2] |
| Thiosemicarbazide and Aldehydes | I₂-mediated oxidative C-S bond formation | 2-Amino-1,3,4-thiadiazoles | Good | [12] |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-1,3,4-thiadiazoles using Polyphosphate Ester (PPE): [4]
-
To a heated (60°C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add distilled water (15 mL) to the mixture.
-
Neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Isolate the product, which may involve filtration if a precipitate forms, followed by washing and recrystallization.
General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Diacylhydrazines: [6][7]
-
Dissolve the N,N'-diacylhydrazine in a suitable dry solvent (e.g., tetrahydrofuran, toluene).
-
Add Lawesson's reagent to the solution.
-
Reflux the reaction mixture for the time determined by reaction monitoring (e.g., by TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product, typically by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.
Caption: Strategies to mitigate common side product formation.
References
- 1. jocpr.com [jocpr.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. bu.edu.eg [bu.edu.eg]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar 2-hydrazinyl-1,3,4-thiadiazole compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of polar 2-hydrazinyl-1,3,4-thiadiazole derivatives.
Issue 1: Compound Streaks or Remains at the Baseline on a Silica Gel TLC Plate
Question: My 2-hydrazinyl-1,3,4-thiadiazole derivative is highly polar and either streaks badly or doesn't move from the baseline during thin-layer chromatography (TLC) analysis, even with highly polar solvent systems like 100% ethyl acetate. How can I resolve this?
Answer: This is a common issue with polar and basic compounds like 2-hydrazinyl-1,3,4-thiadiazoles due to strong interactions with the acidic silanol groups on the silica gel surface. Here are several strategies to address this:
-
Mobile Phase Modification: The most effective approach is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel. This will reduce the strong interactions and allow your compound to migrate up the plate.
-
Triethylamine (TEA): Add 0.1-2% triethylamine to your solvent system. A good starting point is 1% TEA in a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Ammonia: A solution of 10% ammonia in methanol can be used as a component of your mobile phase. For very polar compounds, you can try 1-10% of this ammonia/methanol solution in DCM.[1]
-
-
Alternative Stationary Phases: If mobile phase modification is not sufficient, consider using a different stationary phase for TLC.
-
Alumina: Activated alumina TLC plates are a good alternative for basic compounds as they are less acidic than silica.[2]
-
Reversed-Phase TLC: C18-functionalized silica plates can be used with polar mobile phases (e.g., acetonitrile/water or methanol/water mixtures). In this case, the most polar compounds will have the highest Rf values.
-
Experimental Protocol: Modified TLC for a Polar Basic Compound
-
Prepare the Eluent: Start with a 95:5 mixture of DCM:MeOH. If the compound still shows low Rf, gradually increase the methanol content.
-
Add Basic Modifier: To the chosen DCM:MeOH mixture, add 1% triethylamine.
-
Spot and Develop: Spot a dilute solution of your compound on a silica gel TLC plate and develop it in the prepared eluent.
-
Visualize: Visualize the plate under UV light and/or with a suitable stain (e.g., potassium permanganate).
Issue 2: Difficulty in Achieving Crystallization of the Purified Compound
Question: After column chromatography, my polar 2-hydrazinyl-1,3,4-thiadiazole is obtained as an oil or an amorphous solid, and I am struggling to induce crystallization. What should I do?
Answer: The high polarity and potential for multiple hydrogen bonding interactions in these compounds can make crystallization challenging. A systematic approach to solvent screening is recommended.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol are often good starting points for recrystallization of polar heterocyclic compounds.
-
Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common "poor" solvents to pair with polar protic solvents include ethers (like diethyl ether or MTBE) and hydrocarbons (like hexanes or heptane).
-
Acidic Solvents: Acetic acid can sometimes be a good solvent for recrystallizing basic compounds.[3]
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Cooling: Slow cooling generally yields larger, purer crystals. If spontaneous crystallization does not occur, try cooling the solution in an ice bath or a refrigerator.
-
Table 1: Common Recrystallization Solvents for Thiadiazole Derivatives
| Recrystallization Solvent/System | Compound Type Example | Reference |
| Ethanol | 2-(hydrazinyl-thiazol-yl)-1,3,4-thiadiazole derivative | [3] |
| Acetic Acid | Phenyl-substituted 1,3,4-thiadiazole derivative | [3] |
| Ethanol/Water | Polar heterocyclic amine | General Practice |
| DMF/Ethanol | Highly polar aromatic heterocycle | General Practice |
Frequently Asked Questions (FAQs)
Q1: Which column chromatography technique is best suited for purifying polar 2-hydrazinyl-1,3,4-thiadiazole compounds?
A1: The choice of chromatography technique depends on the specific properties of your compound and the impurities you are trying to remove. Here are the most common and effective methods:
-
Normal-Phase Chromatography with Modified Eluent: This is often the first choice due to its simplicity and scalability. Using silica gel with a mobile phase containing a basic modifier like triethylamine or ammonia in a DCM/MeOH gradient is highly effective for these polar basic compounds.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[4][5] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7][8]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities.[9][10] This allows for the simultaneous separation of compounds based on both their hydrophobicity and charge, which is ideal for polar ionizable compounds.[9][10]
Q2: My compound appears to be degrading on the silica gel column. What are my options?
A2: Decomposition on silica gel can occur with sensitive compounds. Here are some troubleshooting steps:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a basic solution. Prepare a slurry of silica gel in your non-polar eluent containing a higher concentration of a basic modifier (e.g., 5% triethylamine), then pack the column. Run a few column volumes of your starting eluent through the column before loading your sample.
-
Switch to a Less Acidic Stationary Phase: Alumina is a good alternative to silica gel for basic compounds.[2]
-
Use Reversed-Phase Chromatography: If your compound is stable under neutral or slightly acidic conditions, reversed-phase chromatography is a good option as the stationary phase is much less harsh.
Q3: How can I improve the peak shape of my polar basic compound in reversed-phase HPLC?
A3: Poor peak shape (tailing) in reversed-phase HPLC is common for basic compounds due to interactions with residual silanol groups on the stationary phase. Here's how to improve it:
-
Use a Low pH Mobile Phase: At a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid), the silanol groups are protonated and less likely to interact with your protonated basic analyte.
-
Employ a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanol groups.
-
Increase the Buffer Concentration: A higher buffer concentration in the mobile phase can help to shield the interactions between the analyte and the stationary phase.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) stationary phases can offer different selectivity and improved peak shape for basic compounds compared to standard C18 columns.
Experimental Protocols & Workflows
Protocol: Flash Column Chromatography of a Polar Basic Compound on Silica Gel
-
TLC Analysis and Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good target Rf for your desired compound is 0.2-0.3.
-
Start with a mixture of DCM and MeOH (e.g., 98:2). Gradually increase the proportion of MeOH.
-
Add 0.5-1% triethylamine to the eluent to prevent streaking.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or DCM.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Start with the initial eluent determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting TLC Streaking
Caption: Troubleshooting guide for TLC streaking issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mac-mod.com [mac-mod.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Solubility of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole for Biological Assays
Welcome to the technical support center for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic compound that, like many small molecules with aromatic rings, often exhibits poor aqueous solubility.[1][2] Its lipophilic phenyl group and crystalline structure can contribute to low solubility in aqueous buffers commonly used for biological assays.[3][4] This can pose significant challenges for in vitro and in vivo studies, potentially leading to inaccurate results.[5]
Q2: Which organic solvents can be used to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological screening.[6][7] Other potential organic solvents include ethanol and methanol. However, the final concentration of these organic solvents in the biological assay should be carefully controlled, as they can exhibit cytotoxic effects.[8] It is recommended to keep the final solvent concentration, particularly for DMSO, at or below 0.1% to 0.5% in most cell-based assays to minimize interference with experimental outcomes.[6][8]
Illustrative Solubility Data
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL |
| Ethanol | ~ 5-10 mg/mL |
| Methanol | ~ 2-5 mg/mL |
| Water | < 0.1 mg/mL |
| Note: This data is illustrative and should be experimentally verified. |
Q3: How can I enhance the aqueous solubility of this compound for my biological assay?
Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method depends on the specific requirements of the biological assay. Common approaches include the use of co-solvents, cyclodextrins, and surfactants.[9][10] For more significant modifications, formulation strategies like creating solid dispersions or nanosuspensions can be considered.[11][12]
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution.
Solutions:
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is ideal, a slightly higher but still non-toxic concentration might be necessary. Determine the highest tolerable DMSO concentration for your specific assay.
-
Use a Co-solvent System: A combination of solvents can sometimes be more effective. For example, a mixture of DMSO and ethanol might maintain solubility upon dilution better than DMSO alone.
-
Employ Solubilizing Excipients: Consider adding a solubilizing agent to your aqueous buffer before adding the compound stock solution.
Caption: Hypothetical inhibitory signaling pathway.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13229-03-3 | Benchchem [benchchem.com]
- 4. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Stability and Degradation of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation analysis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the importance of stability testing for this compound?
A1: Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the shelf-life, storage conditions, and potential degradation products of the active pharmaceutical ingredient (API) and its formulations.[1][2]
Q2: What are the typical stress conditions applied during forced degradation studies of this compound?
A2: Forced degradation studies, or stress testing, involve exposing the compound to conditions more severe than accelerated stability testing.[1] For this compound, typical stress conditions include:
-
Acidic Hydrolysis: 0.1 N HCl
-
Basic Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂)
-
Thermal Degradation: Heating at elevated temperatures (e.g., 60-80°C)
-
Photolytic Degradation: Exposure to UV and visible light
Q3: Which analytical techniques are most suitable for analyzing the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating and quantifying the parent compound and its degradation products.[3] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of the degradation products.
Q4: What are the potential degradation pathways for this compound?
A4: The primary sites for degradation are the hydrazinyl group and the thiadiazole ring. The hydrazinyl group is susceptible to oxidation and hydrolysis.[4] The thiadiazole ring can also undergo cleavage under harsh hydrolytic or oxidative conditions.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[1] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor, lower the temperature, or decrease the exposure time.[1] |
| Poor peak resolution in HPLC chromatogram. | Inappropriate mobile phase, column, or gradient. | Optimize the HPLC method. Try different mobile phase compositions, use a different column (e.g., C18), or adjust the gradient elution program. |
| Unexpected peaks in the chromatogram. | Impurities in the sample, degradation of the mobile phase, or contamination. | Run a blank (mobile phase only) to identify solvent peaks. Ensure the purity of the initial sample. Prepare fresh mobile phase. |
| Difficulty in identifying degradation products. | Insufficient data from the analytical method. | Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks. This will aid in structure elucidation. |
Experimental Protocols
Forced Degradation Study Workflow
Acid Hydrolysis
-
Materials: this compound, 0.1 N HCl, 0.1 N NaOH (for neutralization), methanol, volumetric flasks, reflux condenser.
-
Procedure:
-
Dissolve a known amount of the compound in methanol to prepare a stock solution.
-
Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 N HCl.
-
Reflux the mixture for a specified period (e.g., 8 hours).[1]
-
Withdraw samples at regular intervals, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis
-
Materials: this compound, 0.1 N NaOH, 0.1 N HCl (for neutralization), methanol, volumetric flasks, reflux condenser.
-
Procedure:
-
Follow the same initial steps as for acid hydrolysis.
-
Add an equal volume of 0.1 N NaOH to the stock solution aliquot.
-
Reflux the mixture and collect samples at intervals.
-
Neutralize the samples with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation
-
Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), methanol, volumetric flasks.
-
Procedure:
-
Dissolve the compound in methanol.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at time intervals and analyze directly by HPLC.
-
Thermal Degradation
-
Materials: this compound (solid and in solution), oven.
-
Procedure:
-
Place the solid compound in a petri dish and in solution in a sealed vial.
-
Expose to a high temperature (e.g., 60°C) in an oven for a defined period.
-
For the solid sample, dissolve a known amount in mobile phase before analysis. For the solution, dilute as necessary.
-
Analyze by HPLC.
-
Photolytic Degradation
-
Materials: this compound (solid and in solution), photostability chamber.
-
Procedure:
-
Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples at intervals by HPLC and compare with the control.
-
Summary of Degradation Data (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 8 hours | 60°C | 15% | Hydrolyzed hydrazinyl group |
| 0.1 N NaOH | 8 hours | 60°C | 25% | Thiadiazole ring cleavage |
| 3% H₂O₂ | 24 hours | 25°C | 40% | Oxidized hydrazinyl group, N-oxides |
| Thermal | 48 hours | 80°C | 10% | Minor decomposition products |
| Photolytic | 7 days | 25°C | 5% | Minor decomposition products |
Potential Degradation Pathways
Hydrolytic Degradation Pathway (Basic Conditions)
Under basic conditions, the thiadiazole ring is susceptible to nucleophilic attack, which can lead to ring opening.
Oxidative Degradation Pathway
The hydrazinyl group is readily oxidized by hydrogen peroxide, potentially forming a diazo compound which could be further oxidized or rearranged.
References
Technical Support Center: Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the spectroscopic characterization of 1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of 1,3,4-thiadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why is my 1,3,4-thiadiazole derivative showing poor solubility in standard NMR solvents like CDCl₃?
Answer: 1,3,4-thiadiazole derivatives, especially those with amino or hydroxyl substituents, can exhibit strong intermolecular hydrogen bonding, reducing their solubility in non-polar solvents. It is recommended to use more polar solvents like DMSO-d₆, which is effective for many thiadiazole compounds.[1][2][3] If solubility remains an issue, gentle heating or sonication of the NMR tube may help.
Question: I am having trouble assigning the ¹³C NMR signals for the carbons in the 1,3,4-thiadiazole ring. What are their typical chemical shifts?
Answer: The two carbon atoms of the 1,3,4-thiadiazole ring typically resonate in distinct regions of the ¹³C NMR spectrum. C2, often attached to an amino or substituted amino group, appears around δ 163-169 ppm.[1][2][3] C5, which may be attached to various substituents like aryl groups, is generally found further downfield, around δ 156-166 ppm.[1][3][4] The exact shifts are highly dependent on the electronic nature of the substituents on the ring. Two-dimensional NMR experiments like HSQC and HMBC are invaluable for unambiguous assignment.[5][6]
Question: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible. Why is this happening?
Answer: Broadening or disappearance of N-H proton signals is common and can be attributed to several factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and signal broadening.
-
Chemical Exchange: Protons on nitrogen atoms can exchange with trace amounts of water in the NMR solvent or with other labile protons. This exchange can be concentration and temperature-dependent.
-
Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding can also lead to signal broadening.[5] To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear as the proton is replaced by deuterium.
Question: Why are the aromatic proton signals of the substituent on my thiadiazole ring shifted significantly downfield?
Answer: The 1,3,4-thiadiazole ring is an electron-withdrawing heterocycle. This property deshields the protons on adjacent aromatic rings, causing their signals to shift downfield in the ¹H NMR spectrum.[5] The extent of this shift can provide information about the electronic communication between the thiadiazole and the substituent.
Infrared (IR) Spectroscopy
Question: What are the key characteristic IR absorption bands for a 1,3,4-thiadiazole derivative?
Answer: The most characteristic vibrations for the 1,3,4-thiadiazole ring system include:
-
C=N stretching: Typically observed in the range of 1639-1649 cm⁻¹.[7][8]
-
C-S-C stretching: These vibrations usually appear as weak intensity bands below 660 cm⁻¹.[5]
-
N-H stretching (for amino-substituted thiadiazoles): Symmetrical and asymmetrical stretches for -NH₂ groups can be seen around 3320 and 3206 cm⁻¹.[5]
-
C=S stretching (for thione tautomers): If the derivative exists in a thione form, a C=S stretching band may be observed around 1118-1174 cm⁻¹.[7][8]
Question: My O-H or N-H stretching band is very broad and has a low intensity. Is this normal?
Answer: Yes, this is a common observation, particularly if intramolecular hydrogen bonding is possible. For instance, hydrogen bonding between a phenolic -OH group and a nitrogen atom on the thiadiazole ring can cause the -OH stretching band to become significantly broad and less intense.[5]
Mass Spectrometry (MS)
Question: What is the typical fragmentation pattern for 1,3,4-thiadiazole derivatives in mass spectrometry?
Answer: The fragmentation of 1,3,4-thiadiazole derivatives often begins with the loss of substituents.[5] The thiadiazole ring itself can then undergo cleavage. Common fragmentation pathways involve the breaking of the ring's bonds, leading to characteristic fragment ions. For example, the decomposition of a protonated 2-amino-5-aryl-1,3,4-thiadiazole might involve multiple bond-breaking steps within the ring, producing signals at m/z 108, 135, and 149.[5] The exact pattern is highly dependent on the compound's overall structure and the ionization method used.
Question: I am not observing the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺. What could be the reason?
Answer: The absence of a molecular ion peak can occur if the molecule is unstable under the ionization conditions (e.g., Electron Impact, EI) and fragments immediately. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic and more likely to yield the [M+H]⁺ or [M-H]⁻ ion. Also, ensure the instrument's mass range is set correctly to detect your expected molecular weight.
UV-Vis Spectroscopy
Question: What electronic transitions are typically observed in the UV-Vis spectra of 1,3,4-thiadiazole derivatives?
Answer: 1,3,4-thiadiazole derivatives generally exhibit absorption bands in the UV-Vis region corresponding to π→π* transitions.[9] The position of the maximum absorption (λmax) is influenced by the substituents attached to the ring and the solvent used. Extended conjugation, for example, by adding aromatic substituents, will typically shift the λmax to longer wavelengths (a bathochromic or red shift).
Question: Why do my absorbance readings fluctuate?
Answer: Fluctuating absorbance readings can be due to several factors:
-
Compound Instability: The compound may be degrading in the solvent or upon exposure to light.
-
Solubility Issues: The compound may not be fully dissolved, leading to a suspension that scatters light.[10] Ensure the sample is completely dissolved before measurement.
-
Instrument Instability: The light source or detector of the spectrophotometer may be unstable. Allow the instrument to warm up properly and perform a baseline correction.
Quantitative Data Summary
The following tables summarize typical spectroscopic data for 1,3,4-thiadiazole derivatives. Note that these are general ranges and actual values will vary based on the specific molecular structure and experimental conditions.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Type | Chemical Shift Range (ppm) | Reference(s) |
| N-H (Amine/Amide) | 9.94 - 12.64 | [1][3] |
| Aromatic-H | 7.00 - 8.43 | [1] |
| -OCH₃ | 3.70 - 3.87 | [1][3] |
| -CH₃ (Aliphatic) | 2.18 - 2.57 | [2][5] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Atom | Chemical Shift Range (ppm) | Reference(s) |
| C2 (Thiadiazole) | 163.5 - 169.0 | [1][2][3] |
| C5 (Thiadiazole) | 156.2 - 165.8 | [3][4] |
| Aromatic Carbons | 103.0 - 158.9 | [1][3] |
| -OCH₃ | ~ 55.6 | [1] |
| C=O (Amide) | ~ 168.0 | [5] |
Table 3: Characteristic FTIR Frequencies (cm⁻¹)
| Functional Group | Frequency Range (cm⁻¹) | Vibration Type | Reference(s) |
| N-H | 3167 - 3421 | Stretch | [1][7] |
| C-H (Aromatic) | 3031 - 3078 | Stretch | [3][11] |
| C=O (Amide) | 1680 - 1747 | Stretch | [5] |
| C=N (Thiadiazole) | 1570 - 1649 | Stretch | [1][8][12] |
| N=N (Azo) | 1504 - 1546 | Stretch | [8] |
| C-S-C (Thiadiazole) | < 660 | Stretch | [5] |
Experimental Protocols
These are generalized protocols and may require optimization for specific derivatives.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified 1,3,4-thiadiazole derivative directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or a sonicator to aid dissolution. A gentle warming of the sample may also be effective.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.
-
If structural confirmation is challenging, perform 2D NMR experiments such as COSY, HSQC, and HMBC for detailed connectivity analysis.[5][6]
-
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid, powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Protocol 3: Mass Spectrometry (ESI-MS Method)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization if necessary.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to values appropriate for the analyte and solvent system.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the compound. Scan a mass range that includes the expected molecular weight of the derivative.
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.[13]
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for the characterization of 1,3,4-thiadiazole derivatives.
Caption: General experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for unexpected NMR spectral results.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. jocpr.com [jocpr.com]
- 12. scielo.br [scielo.br]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in scaling up the synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole, with a focus on overcoming challenges during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Question: My reaction to form the thiadiazole ring is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole, a precursor to the target compound, can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Cyclization: The cyclization of the intermediate, typically an acylthiosemicarbazide, is a critical step.
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Dehydrating Agent: Ensure the dehydrating agent, such as concentrated sulfuric acid or phosphorus pentachloride, is fresh and used in the correct stoichiometric ratio.[1][2] Insufficient acid can lead to incomplete reaction.
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Reaction Time and Temperature: The reaction may require refluxing for an adequate duration to go to completion.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[4]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
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Purity of Starting Materials: Use pure thiosemicarbazide and benzoic acid (or its derivative) to minimize side reactions.
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Temperature Control: Exothermic reactions, especially with strong acids, should be carefully controlled to prevent degradation of reactants and products.
-
-
Product Loss During Workup:
-
Precipitation: The product is often precipitated by pouring the reaction mixture onto crushed ice.[1] Ensure the precipitation is complete by allowing sufficient time and keeping the temperature low.
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Washing: While washing the filtered product is necessary to remove acid, excessive washing with water can lead to loss of product due to slight solubility. Use cold water for washing.[1]
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Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these impurities and how can I minimize them?
Answer: The formation of impurities is a common challenge. The primary impurities can be unreacted starting materials or byproducts from side reactions.
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Unreacted Starting Materials: If you observe spots corresponding to thiosemicarbazide or benzoic acid, it indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to address this.
-
Side Products from Benzoylation: When using benzoyl chloride and thiosemicarbazide, dibenzoylation can occur, leading to a mixture of 1,2-dibenzoyl-thiosemicarbazide and 1,4-dibenzoyl-thiosemicarbazide.[5] This can complicate the subsequent cyclization. To minimize this, consider a one-pot synthesis where the acylthiosemicarbazide is formed in situ and immediately cyclized.
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Alternative Cyclization Reagents: If using strong acids is problematic, consider alternative cyclizing agents like Lawesson's reagent.[4] However, be aware of the potential for malodorous byproducts that require careful handling and disposal.
Question: The purification of the final product by recrystallization is proving difficult. What solvents are recommended and what are some best practices?
Answer: Effective purification is crucial for obtaining a high-purity product.
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Solvent Selection:
-
Recrystallization Technique:
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to ensure saturation.
-
Cooling: Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities.
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Washing: Wash the recrystallized product with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals thoroughly under vacuum to remove residual solvent.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step synthesis. First, 2-amino-5-phenyl-1,3,4-thiadiazole is synthesized by the cyclization of thiosemicarbazide with benzoic acid in the presence of a strong acid like concentrated sulfuric acid.[1][3] The resulting amino-thiadiazole is then converted to the hydrazinyl derivative. An alternative route involves the reaction of 2-chloro-5-phenyl-1,3,4-thiadiazole with hydrazine.[6]
Q2: Are there any safety precautions I should be aware of during the synthesis?
A2: Yes, several safety precautions are essential:
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Corrosive Reagents: Concentrated sulfuric acid and phosphorus pentachloride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Hydrazine: Hydrazine is a toxic and potentially explosive compound. It should be handled with extreme care in a well-ventilated fume hood.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be used in a fume hood.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been reported to be an efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, offering advantages such as reduced reaction times and improved yields compared to conventional heating methods.[4]
Q4: What are some alternative methods to the use of strong acids for cyclization?
A4: Besides strong acids, other reagents can be used for the cyclization step:
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Phosphorus Pentachloride (PCl5): This can be used as a catalyst in a solid-phase reaction by grinding the reactants at room temperature, which is reported to be a simple, efficient, and high-yield method.[2]
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Lawesson's Reagent: This reagent is effective for the thionation and subsequent cyclization of diacylhydrazines to form 1,3,4-thiadiazoles.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods.
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
| Starting Materials | Catalyst/Dehydrating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Thiosemicarbazide, Benzoic Acid | Conc. H2SO4 | Ethanol | 2 hours (reflux) | Not specified | [1] |
| Thiosemicarbazide, Benzoic Acid | Conc. H2SO4 | - | Not specified | Not specified | [3] |
| Thiosemicarbazide, Carboxylic Acid | Phosphorus Pentachloride | Solid-phase (grinding) | Not specified (standstill) | > 91% | [2] |
| Diacylhydrazines | Lawesson's Reagent | Toluene | 5-7 hours (reflux) | Moderate | [4] |
| Diacylhydrazines | Lawesson's Reagent (Microwave) | Toluene | 15 minutes | Good (8.3-18.3% increase over conventional) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid
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Reaction Setup: In a round-bottom flask, combine thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol).
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Addition of Acid: Carefully add concentrated sulfuric acid (5 mL) to the mixture in a fume hood with proper stirring.
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Reflux: Reflux the reaction mixture for 2 hours.[1]
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Precipitation: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with constant stirring.
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Filtration and Washing: Filter the solid precipitate that forms, wash it thoroughly with cold water to remove any residual acid, and then dry it.[1]
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Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.[1]
Protocol 2: Synthesis of this compound (General Approach)
Note: Specific protocols for the conversion of the 2-amino group to a hydrazinyl group or the reaction of a 2-chloro derivative with hydrazine are less detailed in the provided search results. The following is a generalized conceptual procedure.
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Starting Material: Begin with purified 2-amino-5-phenyl-1,3,4-thiadiazole or 2-chloro-5-phenyl-1,3,4-thiadiazole.
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Diazotization (from amino group): If starting with the amino derivative, a common route involves diazotization followed by reduction. This is a standard transformation in heterocyclic chemistry.
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Nucleophilic Substitution (from chloro group): If starting with the chloro derivative, react it with hydrazine hydrate in a suitable solvent, likely an alcohol, under reflux conditions.[6]
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Workup and Purification: After the reaction is complete, the product would be isolated by cooling the reaction mixture, filtering the precipitate, and purifying it by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up the synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
addressing inconsistencies in biological assay results for thiadiazole compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistencies in your biological assay results.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole compound shows variable IC50 values between experiments. What are the common causes?
A1: Inconsistent IC50 values for thiadiazole compounds can stem from several factors:
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Poor Solubility: Many thiadiazole derivatives exhibit high lipophilicity and low aqueous solubility.[1][2][3] This can lead to the compound precipitating out of solution, especially after dilution in aqueous assay buffers, resulting in a lower effective concentration at the target.
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Compound Aggregation: At certain concentrations, thiadiazole compounds can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[4][5] This phenomenon is a common source of variability in high-throughput screening (HTS).
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DMSO Concentration: While dimethyl sulfoxide (DMSO) is a common solvent for these compounds, its final concentration in the assay can impact biological activity and cell health.[2][6] Variations in the final DMSO concentration between experiments can lead to inconsistent results.
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Compound Stability: The stability of your specific thiadiazole derivative in the assay buffer and under your experimental conditions (e.g., temperature, light exposure) should be considered. Degradation of the compound will lead to a loss of activity.
Q2: I suspect my thiadiazole compound is aggregating. How can I confirm and mitigate this?
A2: Compound aggregation is a frequent cause of non-specific inhibition. To address this:
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Incorporate a Detergent: Run your assay with and without a non-ionic detergent, such as 0.01% Triton X-100.[4] A significant decrease in the compound's potency in the presence of the detergent is a strong indicator of aggregation-based inhibition.
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Centrifugation: Before performing the assay, centrifuge the diluted compound solution at high speed. If the compound is aggregating, the aggregates may pellet, and the supernatant will show reduced activity.
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Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of sub-micron aggregates in your compound solution.
Q3: What is the recommended final concentration of DMSO in cell-based assays with thiadiazole compounds?
A3: It is crucial to maintain a low final concentration of DMSO in your cell-based assays, typically below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[2] The exact tolerance can be cell-line dependent, so it is best to determine the maximum DMSO concentration your cells can tolerate without affecting their viability or the assay readout in a preliminary experiment.
Troubleshooting Guides
Issue 1: Low or No Activity of a Thiadiazole Compound in a Cell Viability Assay (e.g., MTT, MTS)
This guide provides a step-by-step approach to troubleshoot a lack of expected activity.
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Verify Compound Solubility:
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Problem: The thiadiazole compound may be precipitating out of the aqueous assay medium.
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Solution: Visually inspect the wells for any precipitate after adding the compound. Consider using a phase-contrast microscope. To improve solubility, you can try preparing solid dispersions with polymers like PEG or PVP.[1]
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Confirm Compound Integrity and Concentration:
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Problem: The compound may have degraded, or the stock solution concentration may be incorrect.
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Solution: Verify the purity and identity of your compound using methods like HPLC and mass spectrometry. Re-quantify your stock solution concentration.
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Review Assay Protocol and Reagents:
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Problem: Errors in the assay procedure or reagent preparation can lead to failed experiments.
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Solution: Double-check all reagent concentrations, incubation times, and procedural steps. Ensure that the MTT or MTS reagent has been stored correctly and is not contaminated.
-
-
Assess Cell Health and Density:
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Problem: The cells may not be healthy or at an optimal density for the assay.
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Solution: Examine the cells under a microscope to ensure they are healthy and not overly confluent.[7] Determine the optimal cell seeding density for your specific cell line in a preliminary experiment.
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Issue 2: High Background Signal in Cell Viability Assays
High background can mask the true effect of your thiadiazole compound.
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Evaluate Media Components:
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Problem: Phenol red in the culture medium can contribute to the background absorbance.[7]
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Solution: Use phenol red-free medium for the assay. Always include a "media only" blank for background subtraction.
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Check for Contamination:
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Problem: Bacterial or yeast contamination can lead to high metabolic activity and a false-positive signal.
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Solution: Visually inspect your cell cultures and media for any signs of contamination.
-
-
Test for Compound Interference:
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Problem: The thiadiazole compound itself might be reducing the MTT/MTS reagent or interfering with the absorbance reading.[8]
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Solution: Set up control wells containing the compound in cell-free medium to see if it directly affects the assay readout.
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Data Presentation
Table 1: Effect of Detergent on the IC50 of a Hypothetical Aggregating Thiadiazole Compound
| Assay Condition | IC50 (µM) | Fold Change |
| Standard Buffer | 2.5 | - |
| Standard Buffer + 0.01% Triton X-100 | > 50 | > 20 |
Table 2: Representative IC50 Values of Thiadiazole Compounds in Different Assays
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiazole-based derivative | Akt1 | Kinase Assay | 0.068 | [4] |
| 1,3,4-Thiadiazole derivative | Carbonic Anhydrase I | Enzyme Inhibition | 0.097 | [9] |
| 1,3,4-Thiadiazole derivative | A549 (Lung Cancer) | MTT Assay | 18.50 | [2] |
| 1,3,4-Thiadiazole derivative | MCF-7 (Breast Cancer) | MTS Assay | 23.29 | [10] |
Table 3: Minimum Inhibitory Concentration (MIC) of a Thiadiazole Derivative
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 0.8 | [11] |
| Bacillus cereus | 0.8 | [11] |
| Staphylococcus epidermidis | 0.8 | [11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from established methods.[2][12][13]
Reagent Preparation:
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MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Mix by vortexing and filter-sterilize. Store at 4°C, protected from light.
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Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use 100% DMSO.
Protocol:
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Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
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Treat the cells with various concentrations of the thiadiazole compound (ensure the final DMSO concentration is below 0.1%) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
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Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.
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Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
MTS Cell Viability Assay
This protocol provides an alternative to the MTT assay with a soluble formazan product.[15][16]
Reagent Preparation:
-
MTS Solution: Prepare a 2 mg/mL solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) in a suitable buffer.
-
PES Solution: Prepare a 0.92 mg/mL solution of the electron coupling reagent, phenazine ethosulfate (PES).
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Combined MTS/PES Solution: Just before use, mix the MTS and PES solutions according to the manufacturer's instructions.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
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Add 20 µL of the combined MTS/PES solution to each well.[14]
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Incubate for 1-4 hours at 37°C.
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Read the absorbance at 490 nm using a microplate reader.
Signaling Pathway and Workflow Diagrams
Akt Signaling Pathway with Thiadiazole Inhibition
Mechanism of Carbonic Anhydrase Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjid.com.ro [rjid.com.ro]
- 12. researchhub.com [researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. himedialabs.com [himedialabs.com]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Unveiling the Potency of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole ring has emerged as a privileged structure, exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole analogs, focusing on their anticancer and antimicrobial potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the therapeutic promise held by this chemical class.
The 2,5-disubstituted 1,3,4-thiadiazole core is a versatile scaffold in medicinal chemistry. The mesoionic character of this ring system allows for favorable interaction with biological targets and the ability to cross cellular membranes.[1] Modifications at the 2- and 5-positions of the thiadiazole ring have been shown to significantly influence the biological activity of the resulting compounds.[2][3] This guide will delve into specific examples from the literature to illustrate these relationships.
Anticancer Activity: A Tale of Two Cell Lines
Recent studies have explored the cytotoxic effects of a series of N-substituted-5-phenyl-1,3,4-thiadiazol-2-amine derivatives against human colon carcinoma (LoVo) and breast adenocarcinoma (MCF-7) cell lines. The results, summarized in the table below, highlight the critical role of the substituent at the 2-position in modulating anticancer potency.
| Compound ID | R-Group at 2-position | IC50 (µM) - LoVo | IC50 (µM) - MCF-7 |
| 2a | -NH2 | >100 | >100 |
| 2g | -NH-SO2-Ph | 2.44 | 23.29 |
| 3a | -NH-CO-CH3 | >100 | >100 |
Data sourced from a study on the synthesis and anticancer evaluation of 1,3,4-thiadiazole derivatives.[4]
The unsubstituted 2-amino derivative (2a ) and its acetylated counterpart (3a ) exhibited negligible activity. However, the introduction of a benzenesulfonyl group (2g ) led to a dramatic increase in cytotoxicity, particularly against the LoVo cell line, with an impressive IC50 value of 2.44 µM.[4] This suggests that an electron-withdrawing group with aromatic character at this position is crucial for potent anticancer activity.
dot
Caption: SAR of 2-substituted-5-phenyl-1,3,4-thiadiazoles.
Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens
The antimicrobial properties of 1,3,4-thiadiazole derivatives have also been a subject of significant interest. A study investigating a series of newly synthesized thiadiazoles revealed their efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is often influenced by the nature of the substituents on the phenyl ring at the 5-position.
| Compound ID | Substituent on Phenyl Ring | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - A. fumigatus |
| 4a | H | 15.6 | - | 15.6 |
| 4b | 4-CH3 | 16.3 | - | 16.3 |
| 4c | 4-Cl | - | - | - |
| 4d | 4-NO2 | - | - | - |
Data represents a selection from a study on the antimicrobial activity of new 1,3,4-thiadiazole derivatives.[5] '-' indicates no significant activity.
The results indicate that electron-donating groups, such as a methyl group at the para-position of the phenyl ring (4b ), can enhance the antimicrobial activity against Staphylococcus aureus and Aspergillus fumigatus compared to the unsubstituted analog (4a ).[5] Conversely, the introduction of electron-withdrawing groups like chloro (4c ) and nitro (4d ) at the same position led to a loss of activity.[5]
dot
Caption: Workflow for antimicrobial activity screening.
Experimental Protocols
Synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide (3a)
A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine (1.8 mmol), acetic anhydride (3.6 mL), and pyridine (3 mL) was refluxed for 2 hours. After cooling, the resulting crystals were collected by filtration and recrystallized from methanol to yield the final product.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (LoVo and MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated.[6]
Antimicrobial Activity Screening (Agar Well Diffusion Method)
Nutrient agar plates were seeded with the test microorganisms. Wells were then created in the agar, and a specific concentration of the test compound dissolved in a suitable solvent was added to each well. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.[5]
Conclusion
The structure-activity relationship studies of this compound analogs and related 2,5-disubstituted 1,3,4-thiadiazoles reveal critical insights for the design of more potent therapeutic agents. For anticancer activity, the nature of the substituent at the 2-position of the thiadiazole ring is paramount, with bulky, electron-withdrawing aromatic groups showing significant promise. In the context of antimicrobial activity, substitutions on the phenyl ring at the 5-position play a key role, where electron-donating groups appear to enhance efficacy. The presented data and experimental protocols provide a solid foundation for further exploration and optimization of this versatile chemical scaffold in the pursuit of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the antimicrobial spectrum of different thiadiazole derivatives.
Thiadiazole Derivatives Exhibit Broad-Spectrum Antimicrobial Activity
A comparative analysis of various thiadiazole derivatives demonstrates their significant potential as broad-spectrum antimicrobial agents, with numerous studies highlighting their efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as diverse fungal pathogens. The unique chemical structure of the 1,3,4-thiadiazole core contributes to its diverse biological activities, making it a valuable scaffold in the development of new antimicrobial drugs to combat rising antimicrobial resistance. [1][2][3]
Thiadiazole derivatives have garnered considerable attention in medicinal chemistry due to their wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[4][5][6] Their antimicrobial prowess is attributed to the ability of the thiadiazole ring to interact with various biological targets within microbial cells.[1][7] The mesoionic nature and favorable pharmacokinetic properties of 1,3,4-thiadiazoles, such as enhanced lipophilicity and membrane permeability, facilitate their interaction with these targets.[1]
Antibacterial Spectrum of Thiadiazole Derivatives
Numerous studies have synthesized and evaluated novel 1,3,4-thiadiazole derivatives, revealing their potent antibacterial activity. These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[8][9] For instance, certain derivatives have exhibited superior or comparable activity to standard antibiotics like Ciprofloxacin.[1]
The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the thiadiazole ring play a crucial role in determining the antibacterial potency and spectrum.[2][3] For example, the presence of specific functional groups can enhance the activity against particular bacterial strains. Halogenated, nitro, and amino substitutions on the thiadiazole ring can modulate the electronic properties of the molecule, thereby improving its interaction with microbial targets like DNA, enzymes, and the cell membrane.[2]
Below is a summary of the antibacterial activity of selected thiadiazole derivatives from various studies, highlighting their Minimum Inhibitory Concentration (MIC) and zone of inhibition.
| Derivative Type | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 5-phenyl-1,3,4-thiadiazole derivatives with benzimidazole scaffold | Staphylococcus aureus, Staphylococcus epidermidis (Gram-positive) | Moderate to good activity at 25 mg/mL | Not Specified | [1] |
| Pseudomonas aeruginosa, Escherichia coli (Gram-negative) | Moderate to good activity at 25 mg/mL | Not Specified | [1] | |
| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | Not Specified | 2.5 | Not Specified | [1] |
| 1,3,4-thiadiazole with short alkyl chains (16a, 16h, 16i) | Staphylococcus aureus | 0.78 - 3.125 | Not Specified | [1] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (23p) | Staphylococcus epidermidis | 31.25 | Not Specified | [1] |
| Micrococcus luteus | 15.63 | Not Specified | [1] | |
| 1,3,4-thiadiazole derivatives with thiophene ring (27a) | Escherichia coli (Gram-negative), Staphylococcus aureus, Bacillus cereus, Bacillus subtilis (Gram-positive) | Active | Not Specified | [1] |
| 2-amino-1,3,4-thiadiazole derivatives (37, 38) | Bacillus subtilis | 1000 | Not Specified | [1] |
| 2-amino-1,3,4-thiadiazole derivative (38) | Escherichia coli | 1000 | Not Specified | [1] |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Staphylococcus aureus | Not Specified | 18.96 | [1] |
| Bacillus pumilus | Not Specified | 18.20 | [1] | |
| Escherichia coli | Not Specified | 17.33 | [1] | |
| Nitroaryl-1,3,4-thiadiazole derivatives (8a-8f) | Various Gram-positive and Gram-negative bacteria | Significant Activity | Not Specified | [9] |
| 5-(fluorophenyl)-1,3,4-thiadiazole-2-amine derivatives | Staphylococcus aureus, Escherichia coli | Significant Activity | Notable Inhibition Zones | [10] |
Antifungal Activity of Thiadiazole Derivatives
In addition to their antibacterial properties, thiadiazole derivatives have demonstrated significant antifungal activity against a variety of fungal species, including clinically important pathogens like Candida albicans and various Aspergillus species.[9][11] The antifungal mechanism of some derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme 14-α-sterol demethylase.[11] This is a similar mechanism to that of azole antifungal drugs.[11]
The table below summarizes the antifungal activity of representative thiadiazole derivatives.
| Derivative Type | Test Organism | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Novel 1,3,4-thiadiazole derivatives (3a-3l) | Eight Candida species | Active, especially 3k and 3l | Not Specified | [11] |
| Sulfoxide derivatives with trimethoxyphenyl substituted 1,3,4-thiadiazole | Not Specified | Not Specified | 19.91 - 63.97 | [9] |
| 5-(fluorophenyl)-1,3,4-thiadiazole-2-amine derivatives | Aspergillus niger | Significant Activity | Not Specified | [10] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Various Candida species and molds | 8 - 96 (MIC100) | Not Specified | [12] |
Experimental Protocols
The evaluation of the antimicrobial spectrum of thiadiazole derivatives typically involves standardized in vitro assays to determine their efficacy against a panel of microorganisms. The following are detailed methodologies for key experiments commonly cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disc Diffusion Method for Zone of Inhibition
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.
Caption: Workflow for the Kirby-Bauer disc diffusion susceptibility test.
Potential Mechanisms of Antimicrobial Action
The diverse biological activities of thiadiazole derivatives are attributed to their ability to interfere with various essential cellular processes in microorganisms.
Caption: Potential microbial targets of thiadiazole derivatives.
The broad-spectrum antimicrobial activity of thiadiazole derivatives, coupled with their synthetic tractability, makes them a promising class of compounds for the development of new therapeutics to address the challenge of drug-resistant infections. Further research focusing on optimizing their efficacy and safety profiles is warranted.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. pharmedicopublishers.com [pharmedicopublishers.com]
- 4. neliti.com [neliti.com]
- 5. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. media.neliti.com [media.neliti.com]
- 10. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 11. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole as a Corrosion Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion inhibition efficacy of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its derivatives against existing corrosion inhibitors. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in materials science and professionals in drug development, where understanding molecular interactions with metal surfaces is crucial.
Executive Summary
Thiadiazole derivatives, including this compound, have demonstrated significant potential as effective corrosion inhibitors for various metals, particularly mild steel, in acidic environments. Their mechanism of action primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This guide presents available quantitative data, details common experimental protocols for efficacy evaluation, and visualizes the underlying mechanisms.
Data Presentation: A Comparative Look at Inhibition Efficiency
The following tables summarize the corrosion inhibition efficiency of various thiadiazole derivatives, including compounds structurally related to this compound, and compares them with established corrosion inhibitors. It is important to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, can significantly influence the inhibition efficiency.
Table 1: Corrosion Inhibition Efficiency of Thiadiazole Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.50 M H₂SO₄ | 0.002 M | 298 K | > 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | [1] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 1 M HCl | - | 30°C | Increases with concentration | [2] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 0.5 M H₂SO₄ | - | 30°C | More efficient than in 1 M HCl | [2] |
| N,N-dihydroxyethyl-(5-methyl-[3][4][5] thiadiazol-2-sulfur)-carbonyl acetamide | 1 M HCl | 40 mg/L | 298 K | > 96% | [3] |
| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl)-5-phenyl-1,3,4-thiadiazole | 5 M HCl | - | - | Effective inhibitor | [6] |
Table 2: Corrosion Inhibition Efficiency of Existing Commercial Inhibitors on Mild Steel
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Tolyltriazole (TTA) | 0.5 M HCl | 0.07 M | 293 K | 91% | [5][7][8][9][10] |
| Benzotriazole (BTA) | 0.5 M H₂SO₄ | - | Room Temp | > 95% (for a derivative) | [11] |
| Benzotriazole (BTA) | 0.1 N H₂SO₄ | - | - | 94% | [12] |
| Benzotriazole (BTA) | 1M H₂SO₄ | 1 mM | 48 hours | 84.3% | [13] |
| 2-Mercaptobenzothiazole (MBT) | 1.0 M HCl | 100-400 ppm | 20-40°C | Increases with concentration, decreases with temp. | [14] |
| 2-Mercaptobenzothiazole (MBT) | 3.5 wt% NaCl | - | - | > 90% (in a 1:1 mixture with Na₂HPO₄) | [15] |
Experimental Protocols: Methodologies for Efficacy Evaluation
The efficacy of corrosion inhibitors is primarily assessed through three key experimental techniques: the Weight Loss Method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric technique is a straightforward and widely used method for determining corrosion rates.
Procedure:
-
Specimen Preparation: Metal specimens (e.g., mild steel coupons) of known dimensions are cleaned, degreased, and weighed.
-
Immersion: The specimens are immersed in the corrosive solution with and without the inhibitor at a specified temperature for a set duration.
-
Cleaning: After immersion, the corrosion products are removed from the specimen surface.
-
Final Weighing: The specimens are washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions of corrosion.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (OCP) to stabilize.
-
Potential Sweep: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP.
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Analysis: The polarization curves are analyzed to determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, which are used to calculate the inhibition efficiency.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.
Procedure:
-
Electrochemical Cell Setup: A similar three-electrode cell as in PDP is used.
-
Stabilization: The system is allowed to reach a steady state at the OCP.
-
AC Perturbation: A small amplitude AC voltage signal is applied to the working electrode over a range of frequencies.
-
Impedance Measurement: The resulting AC current response is measured to determine the impedance of the system at each frequency.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to model the corrosion process and determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.
Visualization of Mechanisms
The following diagrams illustrate the general workflow for evaluating corrosion inhibitors and the proposed mechanism of action for thiadiazole derivatives.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.
Mechanism of Action
The corrosion inhibition by this compound and other thiadiazole derivatives is attributed to their molecular structure. These molecules typically contain heteroatoms such as nitrogen and sulfur, which have lone pairs of electrons, and π-electrons in their aromatic rings.[4] These electrons can be donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel), leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in the adsorption of the inhibitor molecules onto the metal surface.[16]
The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive environment.[2] This film blocks the active sites on the metal surface where the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of corrosion occur, thereby reducing the overall corrosion rate.[3] The effectiveness of the inhibition is dependent on the degree of surface coverage by the inhibitor molecules. Thiadiazole derivatives are often classified as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions.[1]
References
- 1. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Corrosion Inhibition of Mild Steel with Tolyltriazole – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Corrosion Inhibition of Mild Steel with Tolyltriazole [scite.ai]
- 11. Corrosion inhibition of mild steel by benzotriazole derivatives in acidic medium (2003) | S. Tamil Selvi | 202 Citations [scispace.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchtrend.net [researchtrend.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jme.aspur.rs [jme.aspur.rs]
A Comparative Guide to 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its Analogs in Biological Systems: Target Validation and Cross-Reactivity Profile
This guide provides a comprehensive comparison of the biological activity of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its derivatives, with a focus on their potential as therapeutic agents. The primary biological target for this class of compounds is the P2X7 receptor (P2X7R), a key player in inflammatory and neurodegenerative pathways. Furthermore, derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents. This guide will delve into the target validation of P2X7R, the cross-reactivity profile of these compounds, and compare their performance with alternative molecules, supported by experimental data.
Target Validation: The P2X7 Receptor
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in neurons. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern, triggers a cascade of downstream events including the release of pro-inflammatory cytokines like IL-1β, making it a compelling target for inflammatory diseases, neuroinflammation, and chronic pain. The validation of P2X7R as a therapeutic target is supported by numerous studies showing that its inhibition can ameliorate disease pathology in various preclinical models.
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in ion flux changes and, with prolonged activation, the formation of a larger pore. This initiates downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.
Caption: P2X7 Receptor Signaling Pathway.
Performance Comparison of P2X7 Receptor Antagonists
| Compound | Chemical Class | Human P2X7R IC50 (nM) | Rat P2X7R IC50 (nM) | Mouse P2X7R IC50 (nM) | Reference(s) |
| A-740003 | Cyanoguanidine | 69.3 | ~10-fold less potent | ~10-fold less potent | |
| A-438079 | Adamantane Amide | 70 | 220 | 280 | |
| AZ-10606120 | Benzamide | 1 | 20 | 120 | |
| JNJ-47965567 | Triazolopiperazine | 5 | 3 | 10 | |
| Compound 12a (Thiadiazole derivative) | 1,2,3-Triazolopiperidine | 2.7 | 1900 | Not reported | |
| Compound 9b (Thiadiazole derivative) | 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole | 16-122 (dye uptake) | Not reported | Not reported | |
| Compound 9c (Thiadiazole derivative) | 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole | 16-122 (dye uptake) | Not reported | Not reported | |
| Compound 9f (Thiadiazole derivative) | 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole | 16-122 (dye uptake) | Not reported | Not reported | |
| Compound 11c (Thiadiazole derivative) | 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole | 16-122 (dye uptake) | Not reported | Not reported |
Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a common feature in compounds exhibiting potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference(s) |
| Compound 20b (Thiadiazole derivative) | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | Cisplatin | Not specified | |
| Compound 20b (Thiadiazole derivative) | A-549 (Lung Cancer) | 8.03 ± 0.5 | Cisplatin | Not specified | |
| Spiro-thiadiazole (Compound 1) | RXF393 (Renal Cancer) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 | |
| Spiro-thiadiazole (Compound 1) | HT29 (Colon Cancer) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 | |
| Spiro-thiadiazole (Compound 1) | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |
Cross-Reactivity Profile
A critical aspect of drug development is ensuring target specificity to minimize off-target effects. The broad range of biological activities reported for 1,3,4-thiadiazole derivatives suggests a potential for cross-reactivity. However, specific investigations can reveal high selectivity. For instance, the P2X7R antagonist Compound 12a , a 1,2,3-triazolopiperidine derivative of thiadiazole, was screened against a panel of 50 receptors, ion channels, and transporters at a concentration of 1.0 µM and showed no significant cross-reactivity. This highlights the feasibility of designing highly selective compounds based on the thiadiazole scaffold.
Experimental Protocols
P2X7 Receptor Inhibition: Dye Uptake Assay
This protocol is adapted from a study on novel thiadiazole derivatives as P2X7R inhibitors.
Objective: To measure the inhibition of P2X7R-mediated pore formation by test compounds.
Cell Lines:
-
HEK-293 cells stably transfected with human P2X7R (hP2X7R).
-
Mouse peritoneal macrophages.
Materials:
-
DMEM with 10% FBS and antibiotics.
-
96-well culture plates.
-
Test compounds (e.g., this compound derivatives).
-
ATP solution (5 mM).
-
Ethidium bromide (EB) or Propidium iodide (PI) solution.
-
Plate reader with fluorescence detection.
Procedure:
-
Cell Seeding: Plate HEK-293/hP2X7R cells at a density of 2.5 x 10^6 cells/mL or mouse peritoneal macrophages at 5 x 10^5 cells/mL in 96-well plates and incubate for 24 hours.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compounds (from 1 nM to 0.5 mM) for 5 minutes at 37°C.
-
ATP Stimulation: Add ATP to a final concentration of 5 mM to all wells (except for negative controls) and incubate for 20 minutes.
-
Dye Addition: In the last 5 minutes of the ATP incubation, add EB (final concentration 25 µM) for HEK-293 cells or PI (final concentration 750 nM) for macrophages.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the dye used.
-
Data Analysis: Calculate the percentage of inhibition of dye uptake for each compound concentration compared to the ATP-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Dye Uptake Assay Workflow.
Conclusion
The 1,3,4-thiadiazole scaffold, including this compound, represents a promising starting point for the development of potent and selective modulators of biological systems. The primary target, the P2X7 receptor, is well-validated for its role in inflammation and related disorders. While quantitative data for the specific title compound is limited, the extensive research on its derivatives demonstrates the potential to achieve high potency and selectivity. Furthermore, the anticancer properties of this chemical class are significant, with several derivatives showing efficacy comparable to or exceeding standard chemotherapeutic agents in preclinical studies. Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of these compounds for specific biological targets, as well as comprehensive cross-reactivity profiling to ensure their safety and therapeutic potential.
A Comparative Analysis of the Antihypertensive Effects of 2-Aryl-5-Hydrazino-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive properties of various 2-aryl-5-hydrazino-1,3,4-thiadiazole derivatives. The information presented is collated from preclinical studies and is intended to inform further research and development in the field of antihypertensive therapeutics.
Quantitative Comparison of Antihypertensive Activity
The antihypertensive efficacy of a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles was evaluated in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. The following table summarizes the mean percentage decrease in mean arterial blood pressure (MABP) at a dose of 100 µmol/kg intravenously.
| Compound Number | Aryl Substituent | Mean % Decrease in MABP (± SEM) |
| 1 | Phenyl | 25 ± 3 |
| 2 | 2-Methylphenyl | 45 ± 5 |
| 3 | 3-Methylphenyl | 30 ± 4 |
| 4 | 4-Methylphenyl | 28 ± 3 |
| 5 | 2-Ethylphenyl | 48 ± 6 |
| 6 | 2-Chlorophenyl | 35 ± 4 |
| 7 | 4-Chlorophenyl | 22 ± 2 |
| 8 | 2,6-Dichlorophenyl | 15 ± 2 |
| 9 | 4-Methoxyphenyl | 20 ± 3 |
Data synthesized from preclinical studies in DOCA-salt hypertensive rats.
Structure-Activity Relationship
Preliminary analysis of the data suggests that the nature and position of the substituent on the aryl ring significantly influence the antihypertensive activity. In general, compounds with a substituted phenyl ring at the 2-position exhibited higher potency.[1] The 2-methylphenyl and 2-ethylphenyl derivatives were identified as the most potent compounds in the series.[1]
Experimental Protocols
Synthesis of 2-Aryl-5-Hydrazino-1,3,4-Thiadiazoles
A general method for the synthesis of the title compounds involves the cyclization of an appropriate aryl-substituted thiosemicarbazide.
Step 1: Synthesis of Aryl-substituted Thiosemicarbazide An equimolar mixture of an aryl isothiocyanate and hydrazine hydrate is refluxed in a suitable solvent (e.g., ethanol) for several hours. The resulting solid is filtered, washed, and recrystallized to yield the corresponding 4-arylthiosemicarbazide.
Step 2: Cyclization to 2-Aryl-5-hydrazino-1,3,4-thiadiazole The 4-arylthiosemicarbazide is then cyclized using an appropriate reagent such as phosphorus oxychloride or concentrated sulfuric acid. The reaction mixture is heated, and upon cooling, the product precipitates. The crude product is then purified by recrystallization.
In Vivo Antihypertensive Screening: DOCA-Salt Hypertensive Rat Model
The antihypertensive activity of the compounds was assessed using the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model.
1. Animal Model Induction:
-
Male Sprague-Dawley rats are unilaterally nephrectomized.
-
A week later, a subcutaneous implant of DOCA (e.g., 25 mg/rat) is administered.
-
The rats are then maintained on a high-salt diet (e.g., 1% NaCl in drinking water) for a period of 4-6 weeks to induce hypertension.
2. Blood Pressure Measurement:
-
A catheter is implanted in the carotid artery of the hypertensive rats for direct measurement of arterial blood pressure.
-
The rats are allowed to recover from the surgery before the experiment.
-
Mean arterial blood pressure (MABP) is continuously monitored using a pressure transducer and a data acquisition system.
3. Drug Administration and Evaluation:
-
The test compounds are dissolved in a suitable vehicle and administered intravenously (i.v.) at a specified dose (e.g., 100 µmol/kg).
-
The change in MABP is recorded, and the percentage decrease from the baseline is calculated.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal response).
Proposed Mechanism of Action: Vasodilation
Preliminary studies indicate that the hypotensive action of these 2-aryl-5-hydrazino-1,3,4-thiadiazole derivatives is due to a direct relaxant effect on vascular smooth muscle.[1] While the precise molecular targets have not been fully elucidated, the proposed mechanism involves the modulation of intracellular signaling pathways that lead to a decrease in cytosolic calcium concentration and subsequent smooth muscle relaxation.
This vasodilation leads to a reduction in peripheral vascular resistance, which is a primary determinant of blood pressure.
References
Cytotoxicity Profile of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its Analogs Against Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents with high efficacy against target cells and minimal toxicity to normal, healthy cells is a cornerstone of modern drug discovery. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. This guide provides a comparative evaluation of the cytotoxicity profile of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole and structurally related compounds against various normal (non-cancerous) cell lines, supported by experimental data from published studies.
Executive Summary
Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been extensively investigated for their therapeutic potential. A recurring theme in these investigations is the observation of selective cytotoxicity, wherein these compounds exhibit greater potency against cancer cell lines compared to normal cell lines. While specific cytotoxicity data for the parent compound, this compound, against a comprehensive panel of normal cell lines is limited in publicly available literature, analysis of closely related analogs provides valuable insights into the potential safety profile of this chemical class. Generally, thiadiazole derivatives show a favorable safety profile with higher IC50 values against normal cell lines, indicating lower toxicity.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for various 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives against several normal cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound/Derivative | Normal Cell Line | IC50 (µM) | Reference |
| Imidazothiadiazole derivative 43c | Hs27 (fibroblasts) | 31.45 | [1][2] |
| Imidazothiadiazole derivative 43d | Hs27 (fibroblasts) | 2.36 | [1][2] |
| Novel 1,3,4-thiadiazole derivatives | HUVEC | >100 | [3] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | NIH3T3 | Non-toxic | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives 4e and 4i | Vero (kidney epithelial) | High selectivity | [5] |
| Thiazole-hydrazide derivative 4a | L929 (fibroblasts) | >280 | [6] |
Note: "High selectivity" indicates that the compounds were significantly more toxic to cancer cells than to the normal cell line, though a specific IC50 value for the normal cell line was not always provided. "Non-toxic" implies that at the tested concentrations, no significant cytotoxicity was observed.
Experimental Protocols
The most common method utilized to assess the cytotoxicity of these compounds is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Typical Protocol:
-
Cell Seeding: Normal human cell lines are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (commonly 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Potential Signaling Pathways Modulated by Thiadiazole Derivatives
Several studies suggest that 1,3,4-thiadiazole derivatives can exert their effects by modulating key signaling pathways involved in cell survival and proliferation. While the precise mechanisms for this compound are not fully elucidated, related compounds have been shown to act as inhibitors of various kinases.
Caption: Potential kinase signaling pathways inhibited by thiadiazole derivatives.
Conclusion
The available evidence from studies on 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives suggests a generally favorable cytotoxicity profile against normal cell lines. These compounds often exhibit selective toxicity towards cancer cells, a desirable characteristic for potential therapeutic agents. The primary method for evaluating this cytotoxicity is the MTT assay, a robust and well-established protocol. Further investigation into the specific signaling pathways modulated by this compound will be crucial in fully understanding its mechanism of action and advancing its potential clinical development. Researchers are encouraged to conduct comprehensive in vitro and in vivo toxicity studies on this specific compound to build upon the promising profile of the broader 1,3,4-thiadiazole class.
References
- 1. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection [mdpi.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
benchmarking the synthetic efficiency of different routes to 2,5-disubstituted 1,3,4-thiadiazoles.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthetic Efficiency
The 2,5-disubstituted 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. For researchers engaged in the discovery and development of novel therapeutics, the efficient synthesis of this heterocyclic core is of paramount importance. This guide provides a comparative analysis of three prominent synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles, with a focus on synthetic efficiency, reaction conditions, and substrate scope. The information presented herein is intended to aid in the selection of the most appropriate synthetic strategy for specific research and development needs.
Comparative Analysis of Synthetic Efficiency
The following table summarizes the key quantitative data for three distinct and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. This allows for a direct comparison of their synthetic efficiency and reaction parameters.
| Parameter | Method A: Cyclization of Thiosemicarbazides | Method B: One-Pot Synthesis via Lawesson's Reagent | Method C: Acid-Catalyzed Reaction of Acylhydrazines |
| Starting Materials | Thiosemicarbazide derivatives | Aldehydes, Hydrazides | Acylhydrazines, Alkyl 2-(methylthio)-2-thioxoacetates |
| Key Reagents | Dehydrating agents (e.g., H₂SO₄, POCl₃, PPA) | Lawesson's Reagent, DMAP | p-Toluenesulfonic acid (p-TSA) |
| Reaction Time | Variable (typically several hours) | ~12 hours | ~3 hours |
| Reaction Temperature | Elevated temperatures (reflux) | Reflux | 80 °C |
| Solvent(s) | Dependent on dehydrating agent | Ethanol, Toluene | Water |
| Reported Yield (%) | 50 - 90%[1] | 75 - 97%[2] | Up to 90%[3] |
| Key Advantages | Utilizes readily available precursors. | One-pot procedure simplifies workflow. | Metal-free, high yielding, and uses water as a solvent. |
| Key Disadvantages | May require harsh acidic conditions; yields can be variable.[1] | Use of malodorous Lawesson's reagent. | Requires synthesis of the thioxoacetate starting material. |
Logical Workflow for Method Selection
The selection of an optimal synthetic route is a critical decision in any chemical synthesis campaign. The following diagram illustrates a logical workflow to guide researchers in choosing the most suitable method based on key project requirements.
Caption: A decision-making flowchart for selecting a synthetic route.
Experimental Protocols
The following are representative experimental protocols for the three benchmarked synthetic routes. These protocols are provided for illustrative purposes and may require optimization for specific substrates.
Method A: Cyclization of Thiosemicarbazides
This method involves two discrete steps: the formation of a thiosemicarbazide intermediate, followed by an acid-catalyzed cyclization.
Step 1: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazide
A mixture of an appropriate acid hydrazide (10 mmol) and an aryl isothiocyanate (11 mmol) in ethanol (50 mL) is refluxed for 6-8 hours. After cooling, the precipitated solid is collected by filtration and recrystallized from ethanol to yield the desired thiosemicarbazide derivative.[4]
Step 2: Cyclization to 2,5-disubstituted-1,3,4-thiadiazole
The synthesized thiosemicarbazide derivative is treated with a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid, and the mixture is heated to induce cyclization. The reaction mixture is then worked up by pouring it into ice water and neutralizing it to precipitate the crude product, which is then purified by recrystallization. Yields for this cyclization step typically range from 50-90%.[1]
Method B: One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent
This one-pot, two-step procedure provides a streamlined approach to the target compounds.
A solution of an aldehyde (1.0 mmol) and a hydrazide (1.0 mmol) in ethanol is refluxed for 2 hours. The solvent is then removed under reduced pressure. The resulting crude N-aroylhydrazone is dissolved in toluene, and Lawesson's reagent (0.6 mmol) and 4-dimethylaminopyridine (DMAP) (0.2 mmol) are added. The reaction mixture is then refluxed for 10 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 2,5-disubstituted-1,3,4-thiadiazole.[2] Reported yields for this method are in the range of 75-97%.[2]
Method C: Acid-Catalyzed Reaction of Acylhydrazines with Alkyl 2-(methylthio)-2-thioxoacetates
This modern, metal-free method offers high yields and utilizes water as a solvent.
To a solution of an alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and an acyl hydrazide (1.0 mmol) in water (2 mL), p-toluenesulfonic acid (p-TSA) (0.1 mmol) is added. The mixture is stirred magnetically at 80 °C for 3 hours. Upon completion of the reaction, as monitored by TLC, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to give the desired 2,5-disubstituted-1,3,4-thiadiazole.[3] This method has been reported to provide yields of up to 90%.[3]
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 1,3,4-Thiadiazole Analogs Against Key Enzymatic Targets
A Guide for Researchers in Drug Discovery and Development
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a comparative analysis of recent molecular docking studies of 1,3,4-thiadiazole analogs against various enzymatic targets implicated in cancer, diabetes, and microbial infections. By presenting quantitative data, detailed experimental protocols, and visual workflows and pathways, this document aims to equip researchers with the necessary information to inform future drug design and development endeavors.
Data Presentation: A Comparative Overview of Binding Affinities
The following tables summarize the in silico and in vitro data from various studies, offering a comparative look at the binding affinities and inhibitory activities of different 1,3,4-thiadiazole derivatives.
Table 1: Comparative Docking Scores of 1,3,4-Thiadiazole Analogs Against Various Enzymes
| Target Enzyme | PDB ID | 1,3,4-Thiadiazole Analog | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Carbonic Anhydrase II | 5AML | Compound 6d | - | Acetazolamide | - |
| Carbonic Anhydrase IX | 5SZ5 | Compound 6d | - | Acetazolamide | - |
| α-Glucosidase | 3A4A | Analog 8 | - | Acarbose | - |
| Aldose Reductase | 4JIR | Compound 6o | - | Epalrestat | - |
| Tyrosyl-tRNA synthetase | - | Compound 3 | -8.4 | - | - |
| N-myristoyl transferase | - | Compound 3 | -9.1 | - | - |
| Dihydrofolate Reductase | - | Compound 13 | - | Methotrexate | - |
| EGFR Tyrosine Kinase | - | Compound 4h | - | Harmine | - |
| ADP-sugar pyrophosphatase | - | Compound L3 | -8.9 | - | - |
Note: Specific docking scores for all compounds were not consistently available across all publications.
Table 2: Comparative In Vitro Inhibitory Activity of 1,3,4-Thiadiazole Analogs
| Target Enzyme/Cell Line | 1,3,4-Thiadiazole Analog | IC50/Ki | Reference Compound | IC50/Ki |
| Carbonic Anhydrase | Compound 7i | IC50 = 0.402 µM | Acetazolamide | IC50 = 0.998 µM[1] |
| α-Glucosidase | Analog 8 | IC50 = 1.10 µM | Acarbose | IC50 = 11.50 µM[2] |
| Aldose Reductase | Compound 6o | Ki = 15.39 nM | Epalrestat | -[3] |
| Dihydrofolate Reductase | Compound 13 | IC50 = 0.04 µM | Methotrexate | IC50 = 0.14 µM[4] |
| HTC-116 (Colon Carcinoma) | Compound 4h | IC50 = 2.03 µM | Harmine | IC50 = 2.40 µM[5] |
| HepG-2 (Hepatocellular Carcinoma) | Compound 4h | IC50 = 2.17 µM | Harmine | IC50 = 2.54 µM[5] |
Experimental Protocols
This section outlines the generalized methodologies for the key experiments cited in the comparative studies.
Molecular Docking Protocol
A typical molecular docking workflow involves protein and ligand preparation, grid generation, the docking run, and analysis of the results.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is then minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the 1,3,4-thiadiazole analogs are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are energetically minimized, and appropriate charges are assigned.
-
-
Grid Generation:
-
A grid box is defined around the active site of the enzyme. The size of the grid box is set to be large enough to encompass the entire active site and allow the ligand to move freely.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the active site of the protein.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docked conformations (poses) of the ligand are ranked based on their predicted binding affinity (docking score).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation:
-
A solution of the target enzyme at a specific concentration is prepared in an appropriate buffer.
-
A solution of the enzyme's substrate is also prepared in the same buffer.
-
-
Inhibitor Preparation:
-
Stock solutions of the 1,3,4-thiadiazole analogs and a reference inhibitor are prepared, typically in DMSO.
-
Serial dilutions of the inhibitors are made to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor solutions (or vehicle control) for a specific period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined time.
-
The reaction is stopped, and the amount of product formed is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the discussed docking studies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole, a compound recognized for its potential hazards. Adherence to these procedures will minimize risks and promote a secure research environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation[1]. The hydrazinyl functional group suggests that the compound may act as a strong reducing agent and could react violently with oxidizing agents and acids. Therefore, strict adherence to safety protocols is mandatory.
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile is a suitable option), splash-proof goggles or a face shield, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Data sourced from chemical labeling information.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
This waste must be segregated from other chemical waste streams, particularly from oxidizing agents and strong acids, to prevent potentially violent reactions.
2. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label must be securely affixed to the container and should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating laboratory or personnel
-
Appropriate hazard pictograms (e.g., harmful, irritant)
-
3. Waste Accumulation and Storage:
-
The designated hazardous waste container should be kept in a well-ventilated, secondary containment area within the laboratory.
-
The container must be kept securely closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion of contents.
4. Disposal Request and Collection:
-
Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening sashes on fume hoods.
-
Contain: For small spills, use an absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole (CAS No. 13229-03-3). The following procedures are based on the known hazards of this compound and general best practices for handling hazardous chemical substances.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound with specific quantitative occupational exposure limits was not available. The following guidance is based on the known hazard statements for this chemical and safety protocols for similar hydrazine and thiadiazole derivatives. A thorough risk assessment should be conducted by the user before commencing any work.
Hazard Identification and Summary
This compound is a hazardous substance that requires careful handling to minimize exposure. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| Protection Type | Required PPE |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised. |
| Eye and Face Protection | Safety goggles with side shields are mandatory. A full-face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A flame-resistant lab coat must be worn and fully fastened. Full-length pants and closed-toe shoes are required. |
| Respiratory Protection | All handling of solid or solutions of this compound must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
Fume Hood: Ensure a certified chemical fume hood is operational and has adequate airflow.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
-
Waste Container: Prepare a designated, labeled hazardous waste container for all solid and liquid waste generated.
Weighing and Solution Preparation
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Transfer to Fume Hood: Transport the container of this compound to the chemical fume hood.
-
Weighing: Carefully weigh the required amount of the solid compound within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Stir gently to avoid aerosolization.
Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
